molecular formula C29H43N7O7 B1442816 Boc-Leu-Gly-Arg-AMC CAS No. 65147-09-3

Boc-Leu-Gly-Arg-AMC

Cat. No.: B1442816
CAS No.: 65147-09-3
M. Wt: 601.7 g/mol
InChI Key: DLAQYOHJZUTWDJ-UHFFFAOYSA-N
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Description

Boc-Leu-Gly-Arg-AMC is a useful research compound. Its molecular formula is C29H43N7O7 and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O7/c1-16(2)12-21(36-28(41)43-29(4,5)6)25(39)33-15-23(37)35-20(8-7-11-32-27(30)31)26(40)34-18-9-10-19-17(3)13-24(38)42-22(19)14-18/h9-10,13-14,16,20-21H,7-8,11-12,15H2,1-6H3,(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H4,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAQYOHJZUTWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407564
Record name AC1NMZ0D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-09-3
Record name AC1NMZ0D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Leu-Gly-Arg-AMC: Molecular Characteristics, Properties, and Advanced Applications in Protease Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple product description, this document delves into the core molecular structure, detailed physicochemical properties, and the practical nuances of its application in enzyme kinetics and inhibitor screening. The methodologies described herein are designed to be self-validating, empowering researchers to generate robust and reproducible data.

Molecular Identity and Physicochemical Profile

This compound, chemically known as t-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine-4-methylcoumaryl-7-amide, is a synthetic tripeptide covalently linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).[1][2][3][4] The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which prevents non-specific degradation by exopeptidases.

The molecular structure is comprised of three key components: the N-terminal protecting group (Boc), the specific tripeptide sequence (Leu-Gly-Arg), and the C-terminal fluorophore (AMC).

Boc Boc Group (N-terminal protection) Leu Leucine (Leu) Boc->Leu Peptide Bond Gly Glycine (Gly) Leu->Gly Peptide Bond Arg Arginine (Arg) (Cleavage Site) Gly->Arg Peptide Bond AMC AMC (Fluorophore) Arg->AMC Amide Bond (Enzyme Target) cluster_0 Before Cleavage cluster_1 After Cleavage Boc-LGR-AMC This compound (Non-fluorescent) Enzyme Trypsin-like Protease Boc-LGR-AMC->Enzyme Binding Boc-LGR Boc-Leu-Gly-Arg AMC Free AMC (Highly Fluorescent) Enzyme->Boc-LGR Cleavage Enzyme->AMC Release

Caption: Enzymatic cleavage and fluorescence activation.

Enzymatic Specificity and Applications

This compound is a versatile substrate for a range of trypsin-like serine proteases that exhibit a preference for cleaving after arginine residues. Its applications span fundamental enzyme characterization to high-throughput screening for drug discovery.

Primary Enzyme Targets:

  • Trypsin and Trypsin-like Proteases: As a canonical substrate for trypsin, it is widely used for studying its activity and inhibition.

  • Coagulation Factor Xa: This enzyme of the coagulation cascade recognizes and cleaves the substrate. [1][3]* Complement C3/C5 Convertases: These are key enzymes of the complement system involved in immune response. [1][3]* Macropain: A high molecular weight thiol proteinase. [1][3]* Horseshoe Crab Clotting Enzyme: A sensitive indicator of endotoxins. [5]

Experimental Protocol: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

Rationale: This protocol is designed as a self-validating system. By including appropriate controls and performing a systematic titration of the substrate, the resulting data will allow for the calculation of Kₘ and Vₘₐₓ, providing a quantitative measure of the enzyme's affinity for the substrate and its maximum catalytic rate.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Purified enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; requires optimization for the specific enzyme)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission filters for ~360 nm/460 nm

  • Known inhibitor of the target enzyme (for control)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 6.02 mg of the substrate in 1 mL of DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • Enzyme Working Solution: Prepare a working solution of the purified enzyme in the assay buffer at a concentration that will yield a linear rate of fluorescence increase over the desired measurement period (typically 15-60 minutes). This concentration must be determined empirically in preliminary experiments.

    • AMC Standard Curve: Prepare a series of dilutions of free 7-amino-4-methylcoumarin in the assay buffer to create a standard curve. This is essential for converting the relative fluorescence units (RFU) to the concentration of the product formed.

  • Assay Procedure:

    • Substrate Dilution Series: In the 96-well plate, prepare a serial dilution of the this compound substrate in the assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected Kₘ. If the Kₘ is unknown, a broad range from 1 µM to 200 µM is a good starting point.

    • Controls:

      • No-Enzyme Control: For each substrate concentration, include a well with the substrate in assay buffer but without the enzyme. This will determine the rate of non-enzymatic substrate hydrolysis.

      • No-Substrate Control: Include wells with the enzyme in assay buffer but without the substrate to measure the background fluorescence of the enzyme solution.

      • Inhibitor Control: Include a set of wells with the enzyme, a high concentration of the substrate, and a known inhibitor of the enzyme to ensure that the observed activity is indeed from the target enzyme.

    • Initiation of Reaction: Add the enzyme working solution to each well (except the no-enzyme controls) to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature for the enzyme's optimal activity. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. Subtract the rate of the corresponding no-enzyme control.

    • Convert the velocities from RFU/min to moles/min using the AMC standard curve.

    • Plot the initial velocity (v₀) as a function of the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

      • v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known: kcat = Vₘₐₓ / [E].

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare 10 mM Substrate Stock in DMSO Dilution Create Substrate Dilution Series in Plate Stock->Dilution Enzyme_prep Prepare Enzyme Working Solution Initiate Initiate Reaction with Enzyme Enzyme_prep->Initiate Standard Prepare AMC Standard Curve Velocity Calculate Initial Velocities (v₀) Standard->Velocity Dilution->Initiate Controls Add Controls: - No Enzyme - No Substrate - Inhibitor Controls->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Measure->Velocity Plot Plot v₀ vs. [S] Velocity->Plot Fit Non-linear Regression (Michaelis-Menten) Plot->Fit Result Determine Km and Vmax Fit->Result

Caption: Workflow for determining enzyme kinetic parameters.

Considerations for Assay Development and Troubleshooting

Self-Validation and Causality in Experimental Choices:

  • Choice of Buffer: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. It is crucial to use a buffer system that maintains the optimal pH for the enzyme of interest. For many trypsin-like proteases, a pH between 7.5 and 8.5 is common.

  • DMSO Concentration: Since this compound is dissolved in DMSO, it is important to ensure that the final concentration of DMSO in the assay is low (typically <1-2%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.

  • Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is important to work within a concentration range where this effect is negligible, which can be assessed using the AMC standard curve.

Potential for Interference and Unreliable Data:

  • Autofluorescence of Test Compounds: When screening for inhibitors, test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC, leading to false negatives. It is essential to pre-screen test compounds for autofluorescence in the absence of the enzyme and substrate.

  • Fluorescence Quenching: Some test compounds can quench the fluorescence of AMC, leading to false positives. This can be identified by running a control experiment with a fixed concentration of free AMC and the test compound.

  • Substrate Instability: The stability of this compound in aqueous buffers should be assessed by monitoring the fluorescence of a no-enzyme control over time. An increase in fluorescence in the absence of the enzyme indicates substrate degradation.

Conclusion

This compound is a powerful and versatile tool for the study of trypsin-like serine proteases. Its utility extends beyond simple activity measurements to the detailed characterization of enzyme kinetics and the high-throughput screening of potential inhibitors. By understanding its molecular properties and adhering to robust, self-validating experimental designs as outlined in this guide, researchers can leverage this substrate to generate high-quality, reproducible data, thereby advancing our understanding of protease function in health and disease.

References

  • Gutierrez, J. C., Götze, O., & Caporale, L. H. (1983). An improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 744(3), 276–280.
  • Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922–926.
  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • PeptaNova. (n.d.). Boc-Leu-Ser-Thr-Arg-AMC. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

  • Interchim. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

Sources

An In-depth Technical Guide to Excitation and Emission Wavelengths for AMC-based Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 7-Amino-4-methylcoumarin (AMC) and its derivatives as fluorogenic substrates, a cornerstone technology in academic research and drug development. We will delve into the core principles of AMC's fluorescence, provide detailed protocols for its application, and offer insights into optimizing experimental design and troubleshooting common issues.

The Foundation: Understanding 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC) is a versatile fluorescent probe that emits a strong blue fluorescence.[1][2] Its utility in biochemical assays stems from a key characteristic: its fluorescence is significantly quenched when it is conjugated to another molecule, such as a peptide or saccharide, via an amide bond.[3][4] Enzymatic cleavage of this bond liberates the free AMC molecule, resulting in a dramatic increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][5] This "turn-on" fluorescence mechanism forms the basis for highly sensitive and continuous monitoring of a wide range of enzymatic reactions.[5]

Core Spectroscopic Properties of AMC

Free AMC exhibits a characteristic excitation maximum in the ultraviolet range and an emission maximum in the blue region of the visible spectrum.[2] While the exact wavelengths can vary slightly depending on the solvent environment and instrumentation, the generally accepted values are:

  • Excitation Maximum: ~341-351 nm[6][7][8]

  • Emission Maximum: ~430-441 nm[6][7][8]

It is crucial for researchers to empirically determine the optimal excitation and emission wavelengths for their specific instrument and buffer conditions to ensure maximal signal detection.[9]

The Principle of Action: From Quenched Substrate to Fluorescent Signal

The power of AMC-based substrates lies in the significant difference in fluorescence between the conjugated (quenched) and free forms of AMC. When AMC is part of a larger substrate molecule, its fluorescence is suppressed.[3] Upon enzymatic hydrolysis, the highly fluorescent AMC is released, leading to a quantifiable increase in signal over time.[5]

G sub Enzyme-Substrate Complex (Non-fluorescent) enz Enzyme sub->enz Releases prod Cleaved Peptide/Saccharide sub->prod Releases amc Free AMC (Highly Fluorescent) sub->amc Releases enz->sub amc_sub AMC-Based Substrate (Quenched) amc_sub->sub

Figure 1. Enzymatic cleavage of an AMC-based substrate.

Practical Applications: AMC Substrates in Enzyme Assays

The versatility of AMC has led to the development of a vast array of fluorogenic substrates for various enzyme classes.

Protease Assays

AMC-based substrates are widely used for monitoring the activity of proteases, such as caspases, thrombin, and proteasomes.[3][10][11] The peptide sequence conjugated to AMC determines the substrate's specificity for a particular protease.

Table 1: Examples of AMC-Based Protease Substrates

Substrate NameTarget Enzyme(s)Typical Excitation (nm)Typical Emission (nm)
Ac-DEVD-AMCCaspase-3, Caspase-7380460
Boc-Leu-Gly-Arg-AMCConvertases--
Z-LR-AMCCathepsins--
Suc-LLVY-AMCProteasome (Chymotrypsin-like activity)--
Ubiquitin-AMC (Ub-AMC)Deubiquitinating enzymes (DUBs)360460
Ac-Leu-AMCLeucine aminopeptidase350430
H-Met-Leu-AMC TFAAminopeptidase N (CD13)340 - 380440 - 460
Z-Gly-Pro-Arg-AMCGranzyme A380460

Note: Specific excitation and emission maxima can vary. It is recommended to consult the manufacturer's data sheet for specific substrates.

Glycosidase Assays

Similarly, AMC can be conjugated to various sugar moieties to create substrates for glycosidases, such as β-glucosidase and β-galactosidase.[12]

Table 2: Examples of AMC-Based Glycosidase Substrates

Substrate NameTarget EnzymeTypical Excitation (nm)Typical Emission (nm)
4-Methylumbelliferyl-β-D-glucopyranoside (MUG)β-Glucosidase365445
4-Methylumbelliferyl-β-D-galactopyranosideβ-Galactosidase365445
AMC-GlcNAcβ-hexosaminidase325390

Experimental Workflow: A Step-by-Step Guide

The following provides a generalized protocol for a typical enzyme assay using an AMC-based substrate.

G start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, AMC Standard) start->reagent_prep plate_setup Plate Setup (Controls and Samples) reagent_prep->plate_setup incubation Incubation (Pre-warm to assay temperature) plate_setup->incubation initiate Initiate Reaction (Add Substrate) incubation->initiate read Kinetic Measurement (Fluorescence Plate Reader) initiate->read analysis Data Analysis (Calculate Reaction Velocity) read->analysis end End analysis->end

Figure 2. General workflow for an AMC-based enzyme assay.

Detailed Protocol for a Protease Assay

This protocol provides a framework for measuring protease activity. Specific concentrations and incubation times should be optimized for each enzyme and substrate pair.

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest

  • AMC-based peptide substrate

  • Assay buffer (e.g., Tris or HEPES buffer with appropriate pH and additives)

  • Free AMC standard for calibration

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader with appropriate filters or monochromators

Procedure:

  • Prepare Reagents:

    • Dissolve the AMC-based substrate and free AMC standard in a suitable solvent like DMSO to create stock solutions.

    • Prepare a series of dilutions of the free AMC standard in assay buffer to generate a standard curve.[10]

    • Dilute the enzyme to the desired concentration in pre-warmed assay buffer.

  • Set up the Assay Plate:

    • Add assay buffer to all wells.

    • Add the AMC standard dilutions to their respective wells.

    • Add a "buffer only" blank.

    • Add a "substrate only" control to measure spontaneous hydrolysis.[13]

    • Add the enzyme solution to the sample wells.

  • Initiate and Measure the Reaction:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the AMC-based substrate to all wells (except the AMC standard wells).

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements.

    • Set the reader to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).[14]

    • Record fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all readings.

    • Plot the fluorescence of the AMC standards versus their concentrations to generate a standard curve.

    • Convert the fluorescence readings from the enzyme reactions into the concentration of AMC produced using the standard curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).

Key Considerations and Troubleshooting

Achieving robust and reproducible data with AMC-based assays requires careful attention to several factors.

Factors Affecting Fluorescence
  • pH: The fluorescence of AMC is pH-dependent. It is crucial to maintain a stable pH throughout the assay.[15][16]

  • Solvent: The polarity of the solvent can influence the spectral properties of AMC.[2]

  • Temperature: Enzyme activity is temperature-dependent. Ensure consistent temperature control during the assay.

  • Photobleaching: AMC can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure times where possible.[17]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for AMC-Based Assays

IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence Substrate instability (spontaneous hydrolysis).[13] Contaminated reagents.[13] Autofluorescence of test compounds.[13]Run a "substrate only" control. Prepare fresh buffers with high-purity water. Screen compounds for autofluorescence.
Low Signal or No Activity Inactive enzyme. Incorrect buffer conditions (pH, ionic strength). Incorrect excitation/emission wavelengths.Use a fresh enzyme preparation. Optimize buffer components. Scan for optimal wavelengths on your instrument.
Non-linear Reaction Progress Substrate depletion. Enzyme instability. Product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability under assay conditions. Perform progress curve analysis to assess for inhibition.
High Well-to-Well Variability Pipetting errors. Inconsistent temperature across the plate. Edge effects in the microplate.Use calibrated pipettes and proper technique. Ensure uniform heating of the plate. Avoid using the outer wells of the plate.

Conclusion

AMC-based substrates are powerful tools for the sensitive and continuous measurement of enzyme activity. A thorough understanding of the principles of AMC fluorescence, careful optimization of assay conditions, and proactive troubleshooting are essential for generating high-quality, reliable data in both basic research and drug discovery settings. For critical applications, consider orthogonal validation of results with a different analytical method, such as HPLC, to ensure data integrity.[18]

References

  • UBPBio. (n.d.). Ub-AMC - Fluorescent Peptide / Protein Substrates. Retrieved from [Link]

  • FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Retrieved from [Link]

  • ResearchGate. (2014). Why is AMC quenched when attached to a peptide?. Retrieved from [Link]

  • iGEM. (2017). AMC standard curve assay protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from [Link]

  • National Institutes of Health. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Retrieved from [Link]

  • PubMed. (n.d.). Fluorogenic peptide-based substrates for monitoring thrombin activity. Retrieved from [Link]

  • Reddit. (2021). Enzyme and substrate relationship question? (spoiler: AAMC3 CP28 : r/Mcat. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • wwwuser.gwdg.de. (2016). Protocol for Extracellular Enzyme Assays. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • Boster Bio. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. Retrieved from [Link]

  • Analytical Chemistry. (2018). What are the factors affecting Fluorescence and Phosphorescence?. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

Sources

Navigating Protease Activity: A Technical Guide to Boc-Leu-Gly-Arg-AMC and Boc-Leu-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the intricate world of protease biology, the selection of an appropriate substrate is a critical determinant of experimental success. The tripeptide sequence Boc-Leu-Gly-Arg is a well-established recognition motif for a variety of trypsin-like serine proteases. The conjugation of this peptide to either a fluorogenic or chromogenic reporter molecule gives rise to two powerful tools for monitoring enzymatic activity: Boc-Leu-Gly-Arg-AMC and Boc-Leu-Gly-Arg-pNA. This in-depth technical guide provides a comprehensive analysis of these two substrates, elucidating their fundamental differences, practical applications, and detailed protocols to empower researchers in making informed decisions for their specific experimental needs.

Core Principles: A Tale of Two Reporters

The fundamental distinction between this compound and Boc-Leu-Gly-Arg-pNA lies in the nature of their reporter groups and, consequently, the method of signal detection. One harnesses the sensitivity of fluorescence, while the other relies on the robustness of colorimetric measurement.

This compound: The Fluorogenic Virtuoso

This substrate incorporates 7-amino-4-methylcoumarin (AMC), a blue-emitting fluorophore. In the intact substrate, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This method offers inherently high sensitivity, making it ideal for detecting low levels of protease activity.[1]

Boc-Leu-Gly-Arg-pNA: The Chromogenic Workhorse

Conversely, Boc-Leu-Gly-Arg-pNA is a chromogenic substrate that utilizes p-nitroaniline (pNA) as its reporter. The intact substrate is essentially colorless. When a protease cleaves the peptide bond C-terminal to the arginine, the yellow-colored p-nitroaniline is liberated.[2] The concentration of the released pNA can be quantified by measuring the increase in absorbance at or near 405 nm.[2] This method is valued for its simplicity, straightforward data analysis, and generally lower cost.[3]

At a Glance: Head-to-Head Comparison

For a rapid assessment of which substrate may be better suited for a given application, the following table summarizes their key characteristics.

FeatureThis compoundBoc-Leu-Gly-Arg-pNA
Detection Principle FluorescenceAbsorbance (Colorimetric)
Signal Generation Release of fluorescent 7-amino-4-methylcoumarin (AMC)Release of chromogenic p-nitroaniline (pNA)
Excitation / Emission ~344 nm / ~440 nm[4]Not Applicable
Absorbance Maximum Not Applicable~405 nm[2]
Sensitivity HighModerate
Instrumentation Fluorometer or fluorescence plate readerSpectrophotometer or absorbance plate reader
Common Enzymes Convertases, Factor Xa, Trypsin-like proteases[5]Trypsin-like proteases[2]
Throughput HighHigh
Primary Advantage High sensitivity for low enzyme concentrationsSimplicity, cost-effectiveness, less prone to certain interferences
Primary Limitation Susceptible to fluorescence quenching and autofluorescenceLower sensitivity, potential for colorimetric interference

The Science of Selection: Causality in Experimental Design

The choice between a fluorogenic and a chromogenic substrate is not arbitrary; it is a decision guided by the specific demands of the experiment.

When to Choose this compound:

The superior sensitivity of fluorogenic substrates makes this compound the substrate of choice in scenarios where:

  • Low Enzyme Concentration: The target protease is present at very low levels in the sample.

  • High-Throughput Screening (HTS): The enhanced signal-to-noise ratio is advantageous for robust hit identification in large compound library screens.

  • Kinetic Studies of High-Affinity Inhibitors: The ability to work at lower substrate concentrations can be crucial for determining accurate inhibitor constants (Ki).

When to Choose Boc-Leu-Gly-Arg-pNA:

The simplicity and robustness of the chromogenic assay lend themselves to applications where:

  • Sufficient Enzyme Activity is Present: The protease concentration is high enough to generate a reliable absorbance signal.

  • Initial Characterization and Routine Assays: The straightforward protocol and data analysis are ideal for initial enzyme characterization, quality control, and routine activity measurements.

  • Budgetary Constraints: pNA-based substrates and the required instrumentation are generally more economical.

  • Samples with Inherent Fluorescence: If the sample matrix contains fluorescent compounds that would interfere with an AMC-based assay, the colorimetric readout of the pNA substrate offers a viable alternative.

Visualizing the Mechanism: Enzymatic Cleavage and Signal Generation

The following diagrams illustrate the core mechanisms of action for both substrates.

G cluster_0 This compound (Fluorogenic) Intact_Substrate_AMC This compound (Fluorescence Quenched) Cleavage_AMC Cleavage Intact_Substrate_AMC->Cleavage_AMC Protease_AMC Protease Protease_AMC->Cleavage_AMC Products_AMC Boc-Leu-Gly-Arg + AMC (Fluorescent) Cleavage_AMC->Products_AMC Detection_AMC Fluorescence Detection (Ex: ~344 nm, Em: ~440 nm) Products_AMC->Detection_AMC

Caption: Enzymatic cleavage of this compound and fluorescence detection.

G cluster_1 Boc-Leu-Gly-Arg-pNA (Chromogenic) Intact_Substrate_pNA Boc-Leu-Gly-Arg-pNA (Colorless) Cleavage_pNA Cleavage Intact_Substrate_pNA->Cleavage_pNA Protease_pNA Protease Protease_pNA->Cleavage_pNA Products_pNA Boc-Leu-Gly-Arg + pNA (Yellow) Cleavage_pNA->Products_pNA Detection_pNA Absorbance Detection (~405 nm) Products_pNA->Detection_pNA

Caption: Enzymatic cleavage of Boc-Leu-Gly-Arg-pNA and absorbance detection.

Field-Proven Protocols: A Guide to Self-Validating Assays

The following protocols are designed to be robust and self-validating. It is imperative to optimize conditions for each specific enzyme and experimental setup.

Protocol for this compound Assay

A. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2; buffer composition should be optimized for the target protease)

  • Protease of interest

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters for AMC detection

B. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.[6] Sonication may be required to fully dissolve the substrate.[6] Store aliquots at -20°C or -80°C, protected from light.[7]

  • Prepare a stock solution of the protease in a suitable buffer. The concentration should be determined empirically.

C. Standard Curve Generation (Self-Validation Step):

  • Prepare a series of known concentrations of free 7-amino-4-methylcoumarin (AMC) in the assay buffer (e.g., 0-10 µM).

  • Add each concentration to triplicate wells of the 96-well plate.

  • Read the fluorescence at an excitation wavelength of ~344 nm and an emission wavelength of ~440 nm.

  • Plot the fluorescence intensity versus the AMC concentration and perform a linear regression. This curve is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

D. Enzyme Assay Protocol:

  • Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range; this should be optimized and ideally be at or below the Km).

  • In a 96-well plate, add the assay buffer to all wells.

  • Add the protease to the appropriate wells. Include a "no enzyme" control to measure background substrate hydrolysis.

  • To initiate the reaction, add the diluted substrate solution to all wells. The final volume in each well should be consistent (e.g., 100 µL).

  • Immediately place the plate in the fluorescence reader, pre-set to the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).

E. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

  • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.

  • Use the slope of the AMC standard curve to convert the V₀ from RFU/min to moles of AMC/min.

Protocol for Boc-Leu-Gly-Arg-pNA Assay

A. Materials:

  • Boc-Leu-Gly-Arg-pNA

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2; optimize for the protease)

  • Protease of interest

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader with a 405 nm filter

B. Stock Solution Preparation:

  • Prepare a stock solution of Boc-Leu-Gly-Arg-pNA in DMSO (e.g., 10-100 mM).

  • Prepare a stock solution of the protease.

C. Standard Curve Generation (Self-Validation Step):

  • Prepare a series of known concentrations of p-nitroaniline (pNA) in the assay buffer (e.g., 0-100 µM).

  • Add each concentration to triplicate wells of the 96-well plate.

  • Read the absorbance at 405 nm.

  • Plot the absorbance versus the pNA concentration and perform a linear regression. This allows for the conversion of absorbance units to the molar amount of product.

D. Enzyme Assay Protocol:

  • Dilute the Boc-Leu-Gly-Arg-pNA stock solution in assay buffer to the desired final concentration (often in the range of 0.1-1 mM; optimization is critical).

  • In a 96-well plate, add the assay buffer to all wells.

  • Add the protease to the appropriate wells. Include a "no enzyme" control.

  • Initiate the reaction by adding the diluted substrate solution to all wells.

  • Incubate the plate at the optimal temperature.

  • The reaction can be monitored kinetically by reading the absorbance at 405 nm at regular intervals, or as an endpoint assay by stopping the reaction with a suitable agent (e.g., acetic acid) after a fixed time.

E. Data Analysis:

  • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (mAU/min).

  • For endpoint assays, subtract the absorbance of the "no enzyme" control from the final absorbance readings.

  • Use the molar extinction coefficient of pNA (approximately 9,960 M⁻¹cm⁻¹ at 405 nm, though it's best to determine this from your standard curve) and the Beer-Lambert law (A = εcl) to calculate the concentration of pNA produced.

Navigating Potential Pitfalls: Sources of Interference

For AMC-based assays:

  • Autofluorescent Compounds: Compounds in the sample or screening library that fluoresce in the same range as AMC can lead to false positives.

  • Fluorescence Quenching: Components of the sample can absorb the excitation or emission light, leading to a decrease in the fluorescence signal and potential false negatives.

  • Inner Filter Effect: At high substrate or product concentrations, the light can be absorbed by the solution, leading to non-linear kinetics.

For pNA-based assays:

  • Colored Compounds: Compounds that absorb light at 405 nm will interfere with the assay. A pre-read of the plate before adding the substrate can help identify such interference.

  • Light Scattering: Particulates or precipitated compounds in the sample can scatter light and increase the apparent absorbance.

  • Solvent Effects: The molar extinction coefficient of pNA can be influenced by the solvent composition, emphasizing the importance of a standard curve prepared in the final assay buffer.

Conclusion: An Empowered Choice

Both this compound and Boc-Leu-Gly-Arg-pNA are invaluable tools for the study of protease activity. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the assay. The high sensitivity of the fluorogenic AMC substrate is indispensable for applications involving low enzyme concentrations and high-throughput screening. In contrast, the simplicity, cost-effectiveness, and robustness of the chromogenic pNA substrate make it a reliable workhorse for a wide range of routine applications. By understanding the core principles, practical considerations, and potential interferences outlined in this guide, researchers can confidently select and implement the optimal substrate to generate accurate, reproducible, and meaningful data in their quest to unravel the complexities of protease function.

References

  • Benchchem. (n.d.). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.
  • Brainly. (2023, July 11). We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in.
  • MedchemExpress. (n.d.). This compound | Fluorogenic AMC Substrate.
  • MedchemExpress. (n.d.). Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) | Fluorogenic Substrate.
  • St John's Laboratory. (n.d.). Chromogenic and Fluorescent detection: differences and uses.
  • TargetMol. (n.d.). This compound | Biomedical Reagent.
  • Manafi, M., Kneifel, W., & Bascomb, S. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Microbiological reviews, 55(3), 335–348.
  • PeptaNova. (n.d.). This compound.
  • TargetMol. (n.d.). This compound.
  • Liwei Peptide. (n.d.). Boc-Leu-Gly-Arg-pNA.HCl.
  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.
  • MedchemExpress. (n.d.). Boc-Leu-Gly-Arg-pNA acetate (Synonyms.
  • R&D Systems. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) S-300.
  • Fisher Scientific. (n.d.). Bachem Boc-Leu-Arg-Arg-AMC · 2 HCl, Quantity: Each of 1.
  • PeptaNova. (n.d.). Boc-Ile-Glu-Gly-Arg-AMC.
  • PeptaNova. (n.d.). Boc-Leu-Ser-Thr-Arg-AMC.
  • Cayman Chemical. (n.d.). Boc-LRR-AMC (trifluoroacetate salt).
  • MedchemExpress. (n.d.). Boc-Leu-Gly-Arg-pNA acetate.
  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) - Fluorescent Peptide / Protein Substrates.
  • Fisher Scientific. (n.d.). Bachem Boc-Gln-Gly-Arg-AMC · HCl, Quantity: Each of 1.
  • Di Cera, E., et al. (1997).
  • Benchchem. (n.d.). A Comparative Guide to Protease Assays: Cbz-Lys-Arg-pNA vs. Fluorogenic Substrates.
  • APExBIO. (n.d.). This compound - Protease Substrate for Enzyme Assays.
  • FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile.

Sources

Illuminating Hemostasis: A Technical Guide to the Application of Boc-Leu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Leveraging a Key Fluorogenic Substrate in Coagulation and Fibrinolysis Research

Introduction: The Dynamic Equilibrium of Hemostasis

Hemostasis is a finely orchestrated biological process that maintains the integrity of the circulatory system. It involves a delicate balance between pro-coagulant and anti-coagulant forces, ensuring blood fluidity under normal physiological conditions while enabling rapid clot formation in response to vascular injury. The dysregulation of this equilibrium can lead to severe pathological conditions, ranging from life-threatening thrombosis to uncontrolled bleeding. At the heart of hemostasis research lies the need for precise and reliable tools to dissect the intricate enzymatic cascades that govern these processes. This guide provides an in-depth exploration of Boc-Leu-Gly-Arg-AMC, a versatile fluorogenic substrate, and its pivotal role in elucidating the mechanisms of hemostasis and fibrinolysis.

The Power of Fluorogenic Substrates in Hemostasis Assays

Traditional hemostasis assays often rely on endpoint measurements, such as clot formation time. While valuable, these methods provide limited insight into the kinetics of the underlying enzymatic reactions. The advent of fluorogenic substrates has revolutionized the field by enabling real-time, quantitative monitoring of specific protease activity.[1][2] These substrates consist of a peptide sequence recognized by a target enzyme, linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its conjugated state.[3][4] Enzymatic cleavage of the peptide bond liberates the highly fluorescent AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of enzyme activity.[5] This approach offers superior sensitivity and a dynamic view of coagulation and fibrinolysis.[2]

cluster_0 Mechanism of Fluorogenic Substrate Cleavage Enzyme Enzyme Cleavage Proteolytic Cleavage Enzyme->Cleavage Recognizes & Binds Substrate This compound (Non-fluorescent) Substrate->Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Cleavage->Products Releases

Caption: Mechanism of this compound cleavage by a target protease.

This compound: A Multi-Targeted Tool for Hemostasis Research

This compound is a synthetic peptide substrate characterized by the amino acid sequence Leucine-Glycine-Arginine, with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. Its specific peptide sequence makes it a target for several key serine proteases involved in hemostasis.

Key Enzymatic Targets:
  • Thrombin: As the final enzyme in the coagulation cascade, thrombin plays a central role by converting fibrinogen to fibrin, the primary component of a blood clot. Monitoring thrombin generation is a reliable indicator of the overall coagulation potential.[1]

  • Factor Xa: Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is responsible for the conversion of prothrombin to thrombin. Its activity is a critical control point in coagulation.[6][7]

  • Plasmin: The primary enzyme of the fibrinolytic system, plasmin is responsible for the degradation of fibrin clots, thereby restoring blood flow after wound healing.[8] The plasminogen-plasmin system is also implicated in various other physiological and pathological processes.

  • Kallikrein: Plasma kallikrein is involved in the contact activation pathway of coagulation and also plays a role in inflammation and blood pressure regulation.[9][10]

The versatility of this compound in targeting these multiple, critical enzymes makes it an invaluable reagent for a broad spectrum of hemostasis-related investigations.

Enzyme TargetRole in Hemostasis
Thrombin Converts fibrinogen to fibrin, activates platelets and other coagulation factors.
Factor Xa Converts prothrombin to thrombin.
Plasmin Degrades fibrin clots.
Kallikrein Involved in the intrinsic coagulation pathway and inflammation.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing this compound in common hemostasis assays. It is crucial to optimize conditions for specific experimental setups.

General Reagent Preparation:
  • Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[5][11] Store aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[5][12]

  • Assay Buffer: The choice of assay buffer is critical and depends on the target enzyme. A common starting point is a Tris-based buffer (e.g., 20 mM Tris, pH 7.1-9.0, with 50 mM NaCl).[5][12] The optimal pH for cleavage of this compound has been reported to be around 9.0.[5]

Protocol 1: Thrombin Generation Assay in Plasma

This assay measures the total thrombin-generating capacity of a plasma sample, providing a global assessment of the coagulation system.

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) or platelet-rich plasma (PRP) from citrated whole blood by centrifugation.

  • Reaction Setup: In a 96-well, solid black microplate, add the plasma sample.

  • Initiation of Coagulation: Add a trigger reagent, such as tissue factor, to initiate the coagulation cascade.

  • Substrate Addition: Add the this compound working solution to the wells. A final concentration of 50-200 µM is a typical starting range.[12]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (typically Ex/Em = 360/450-470 nm).[11] Record fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to the rate of thrombin generation.

cluster_1 Thrombin Generation Assay Workflow Start Start Prepare_Plasma Prepare PPP/PRP Start->Prepare_Plasma Add_Plasma Add Plasma to Plate Prepare_Plasma->Add_Plasma Add_Trigger Add Tissue Factor Add_Plasma->Add_Trigger Add_Substrate Add this compound Add_Trigger->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for a typical thrombin generation assay.

Protocol 2: Purified Enzyme Activity Assay (e.g., Plasmin)

This protocol is designed to determine the specific activity of a purified enzyme or to screen for inhibitors.

Methodology:

  • Enzyme Preparation: Prepare a dilution series of the purified enzyme (e.g., plasmin) in the appropriate assay buffer.

  • Inhibitor Screening (Optional): If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: In a 96-well microplate, add the enzyme (or enzyme-inhibitor mixture).

  • Substrate Addition: Initiate the reaction by adding the this compound working solution.

  • Fluorescence Measurement: Measure the fluorescence at Ex/Em = 360/450 nm, either kinetically or as an endpoint measurement after a fixed incubation time.

  • Controls: Include appropriate controls, such as a no-enzyme control (substrate only) to determine background fluorescence, and a no-inhibitor control to determine maximal enzyme activity.

Data Interpretation and Considerations

  • Inner Filter Effect: At high substrate concentrations or with highly colored samples, the emitted fluorescence can be reabsorbed, leading to a non-linear response.[3] It is important to work within a linear range of substrate concentration.

  • Substrate Specificity: While this compound is a valuable tool, it is not entirely specific for a single enzyme.[6][13] When working with complex biological samples like plasma, the measured activity may be a composite of several proteases. The use of specific inhibitors can help to dissect the contribution of individual enzymes. For instance, pre-treating a sample with a specific proteasome inhibitor can help isolate the fluorescence contributed by other proteases.[12]

  • Standard Curve: For quantitative measurements, it is essential to generate a standard curve using a known concentration of free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.

Conclusion: An Indispensable Tool for Advancing Hemostasis Research

This compound has established itself as a cornerstone fluorogenic substrate in hemostasis research. Its ability to serve as a substrate for multiple key enzymes in the coagulation and fibrinolytic pathways, combined with the high sensitivity and real-time kinetic data afforded by fluorescence-based assays, provides researchers with a powerful tool to investigate the intricate mechanisms of hemostasis. From fundamental studies of enzyme kinetics to high-throughput screening for novel anticoagulant and pro-coagulant drugs, the applications of this compound continue to expand, illuminating the complex and vital processes that maintain vascular health.

References

  • PeptaNova GmbH. (n.d.). This compound. Retrieved from [Link]

  • Butenas, S. (2000). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. Analytical Biochemistry, 280(2), 294-302. Retrieved from [Link]

  • Butenas, S. (2000). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. ResearchGate. Retrieved from [Link]

  • Lupu, F., Lupu, C., & Pryzdial, E. L. (2017). A review of commercially available thrombin generation assays. Clinical and Applied Thrombosis/Hemostasis, 23(7), 749-758. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) - Fluorescent Peptide / Protein Substrates. Retrieved from [Link]

  • de Groot, P. G., et al. (2011). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. ChemMedChem, 6(10), 1869-1877. Retrieved from [Link]

  • de Oliveira, G. A., et al. (2020). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

  • Rausch, J., et al. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. Thrombosis and Haemostasis, 101(3), 595-597. Retrieved from [Link]

  • PubChem. (n.d.). Inhibition of human beta factor 12a using fluorogenic substrate Boc-Gln-Gly-Arg-AMC preincubated for 10 mins followed by addition of substrate measured every min for 30 mins. Retrieved from [Link]

  • AnaSpec. (n.d.). SensoLyte® Rh110 Plasma Kallikrein Activity Assay Kit Fluorimetric. Retrieved from [Link]

  • AnaSpec. (n.d.). SensoLyte® AFC Plasmin Activity Assay Kit Fluorimetric. Retrieved from [Link]

  • PeptaNova GmbH. (n.d.). Boc-Leu-Ser-Thr-Arg-AMC. Retrieved from [Link]

  • Gallimore, M. J., et al. (1982). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 28(7), 1461-1465. Retrieved from [Link]

  • Riley, B. S., et al. (2016). Fibrinolysis: an illustrated review. Research and Practice in Thrombosis and Haemostasis, 1(1), 12-23. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for Measuring Factor Xa Activity Using the Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the determination of Factor Xa (FXa) activity using the specific fluorogenic substrate, Boc-Leu-Gly-Arg-AMC. Factor Xa, a critical serine protease in the coagulation cascade, is a key target for anticoagulant therapies.[1] This assay offers a sensitive and continuous method for measuring FXa activity, making it highly suitable for enzyme kinetics, inhibitor screening, and quality control applications. We will delve into the underlying principles, provide step-by-step instructions for assay execution and data analysis, and explain the rationale behind critical experimental steps to ensure robust and reproducible results.

Introduction: The "Why" Behind the Assay

Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1] Its primary function is to cleave prothrombin to generate thrombin, the final effector protease in clot formation. Due to this critical role, FXa has become a major target for the development of new anticoagulant drugs for the treatment and prevention of thrombotic disorders.[1][2]

This protocol utilizes a fluorogenic assay, which offers significant advantages over traditional clotting or chromogenic assays, including higher sensitivity and the absence of interference from certain factor deficiencies.[3] The principle is elegant in its simplicity: the synthetic peptide substrate, this compound, is specifically recognized and cleaved by Factor Xa between the Arginine (Arg) and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the AMC fluorophore is released from its quenched state and emits a fluorescent signal that is directly proportional to the enzymatic activity of Factor Xa.[1]

The workflow for this assay is designed to be straightforward yet robust, moving from reagent preparation to kinetic analysis.

G cluster_prep Preparation Phase cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare Substrate Stock (Boc-LGR-AMC in DMSO) P3 Prepare AMC Standard Stock (in DMSO) P4 Prepare Factor Xa Enzyme Solution A2 Dispense Factor Xa & Inhibitor (if any) P4->A2 A1 Dispense AMC Standards A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction by adding Substrate A3->A4 D1 Measure Fluorescence (Kinetic Mode) Ex: 350-360 nm, Em: 450-460 nm A4->D1 D2 Plot AMC Standard Curve (RFU vs. [AMC]) D1->D2 D3 Calculate Initial Velocity (V₀) from kinetic reads D1->D3 D4 Convert V₀ (RFU/min) to Activity (mol/min) using Standard Curve D2->D4 D3->D4 caption Figure 1. High-level workflow for the Factor Xa fluorogenic assay.

Caption: Figure 1. High-level workflow for the Factor Xa fluorogenic assay.

Materials and Reagents

Sourcing high-quality reagents is paramount for assay success. The following table lists the necessary components and provides guidance on their preparation and storage.

ReagentSupplier ExamplePart NumberPreparation & Storage Notes
Human Factor Xa Sigma-AldrichMAK238C (component)Reconstitute in a suitable buffer (e.g., Tris-buffered saline) to a stock concentration of ~100 µg/mL. Aliquot and store at -80°C to avoid freeze-thaw cycles.
This compound MedChemExpressHY-P0219Prepare a 10 mM stock solution in anhydrous DMSO.[4] Aliquot and store protected from light and moisture at -20°C or -80°C for long-term stability.[4]
7-Amino-4-methylcoumarin (AMC) Sigma-AldrichA9891This is the free fluorophore used for the standard curve. Prepare a 1 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.
Tris-HCl AnyN/AFor preparing the assay buffer.
Sodium Chloride (NaCl) AnyN/AFor preparing the assay buffer.
Calcium Chloride (CaCl₂) AnyN/AFactor Xa activity is calcium-dependent.
Bovine Serum Albumin (BSA) AnyN/AUsed as a carrier protein to prevent enzyme adsorption to plasticware and stabilize activity.
DMSO, Anhydrous AnyN/AFor dissolving the substrate and AMC standard. Use a fresh, unopened bottle to avoid moisture contamination.[4]
96-well black, flat-bottom plates AnyN/ABlack plates are essential to minimize background fluorescence and light scattering.
Preparation of Assay Buffer

The choice of buffer is critical for optimal enzyme activity. A Tris-based buffer is standard. The inclusion of NaCl mimics physiological ionic strength, while CaCl₂ is essential for FXa's catalytic function. BSA is included to prevent non-specific binding and stabilize the enzyme.

Assay Buffer (1X)

  • 50 mM Tris-HCl, pH 7.4

  • 100 mM NaCl

  • 5 mM CaCl₂

  • 0.1% (w/v) BSA

To prepare 100 mL:

  • Add ~80 mL of deionized water to a beaker.

  • Add 5 mL of 1 M Tris-HCl, pH 7.4 stock.

  • Add 2 mL of 5 M NaCl stock.

  • Add 0.5 mL of 1 M CaCl₂ stock.

  • Add 0.1 g of BSA and dissolve gently.

  • Adjust the final volume to 100 mL with deionized water.

  • Filter sterilize and store at 4°C.

Experimental Protocols

The following protocols are optimized for a 96-well plate format with a total reaction volume of 100 µL.

AMC Standard Curve Generation

A standard curve is absolutely essential to convert the arbitrary Relative Fluorescence Units (RFU) from the plate reader into a precise molar amount of product formed.[5][6] This step accounts for instrument-specific variations.

  • Prepare AMC Dilutions: Perform serial dilutions of the 1 mM AMC stock solution (prepared in DMSO) with Assay Buffer to create standards ranging from 0 µM to 25 µM.

  • Plate Layout: Add 100 µL of each AMC standard dilution to separate wells of the 96-well black plate. Include a buffer-only well to serve as the blank.

  • Measure Fluorescence: Read the plate on a fluorescence microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm .[7]

  • Plot Data: Subtract the blank reading from all standards. Plot the background-corrected RFU values against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope of the line (RFU/µM).[5]

Factor Xa Activity Assay Protocol

This protocol is for measuring the kinetic activity of purified Factor Xa.

  • Enzyme Preparation: Thaw the Factor Xa aliquot on ice. Prepare a working solution by diluting the stock enzyme in cold Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the low nanomolar range). Keep on ice.

  • Substrate Preparation: Prepare a 2X working solution of the this compound substrate in Assay Buffer. A final concentration of 50-200 µM is a good starting point.[7] Pre-warm this solution to the assay temperature (37°C).

  • Assay Setup:

    • Enzyme Wells: Add 50 µL of the 2X Factor Xa working solution to the wells.

    • No-Enzyme Control: Add 50 µL of Assay Buffer to at least three wells to measure substrate auto-hydrolysis.

    • Inhibitor Screening (Optional): For inhibitor studies, add 40 µL of the 2.5X Factor Xa solution and 10 µL of the 10X inhibitor compound (or vehicle control).

  • Incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the pre-warmed 2X substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin measuring fluorescence every 60 seconds for 30-60 minutes. Use the same excitation/emission wavelengths as the standard curve.

Data Analysis and Interpretation

The enzymatic cleavage of this compound by Factor Xa is the core reaction that generates the measurable signal.

G substrate This compound (Non-fluorescent) enzyme Factor Xa substrate->enzyme Binding products Boc-Leu-Gly-Arg + AMC (Fluorescent) enzyme->products Cleavage caption Figure 2. Enzymatic cleavage of the fluorogenic substrate.

Caption: Figure 2. Enzymatic cleavage of the fluorogenic substrate.

  • Calculate Initial Velocity (V₀):

    • For each kinetic trace (RFU vs. time), identify the initial linear portion of the curve (typically the first 10-20 minutes).

    • Calculate the slope of this linear portion. This slope is the initial velocity (V₀) in units of RFU/min.

    • Subtract the average slope of the no-enzyme control wells from the slopes of the enzyme-containing wells to correct for substrate auto-hydrolysis.

  • Convert RFU/min to Molar Rate:

    • Use the slope from your AMC standard curve (in RFU/µM) to convert the V₀ from RFU/min to µM/min.

    • Formula: Activity (µM/min) = (Corrected V₀ [RFU/min]) / (Slope of AMC Standard Curve [RFU/µM])

  • Calculate Specific Activity:

    • To determine the specific activity of the enzyme, divide the molar rate by the amount of enzyme used in the reaction.

    • Formula: Specific Activity (µmol/min/mg) = (Activity [µM/min] * Reaction Volume [L]) / (Enzyme Amount [mg])

For inhibitor screening, calculate the percent inhibition relative to the vehicle control:

  • % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] * 100

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following checks:

  • Linearity of Progress Curves: The initial phase of the reaction should be linear. If it curves rapidly, it may indicate substrate depletion or enzyme instability. Consider using a lower enzyme concentration.

  • AMC Standard Curve R² Value: The R-squared value for your AMC standard curve's linear regression should be ≥0.99, indicating a high-quality standard curve.[8]

  • No-Enzyme Control: The rate of fluorescence increase in the absence of Factor Xa should be negligible, confirming that the signal is enzyme-dependent.

  • Positive Control Inhibitor: When screening for new inhibitors, always include a known Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban) as a positive control to validate the assay's responsiveness.

By adhering to this comprehensive protocol and its embedded validation checks, researchers can confidently and accurately measure Factor Xa activity, facilitating critical advancements in hematology and drug development.

References

  • Thermo Fisher Scientific. (n.d.). Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity.
  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Retrieved from [Link]

  • Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Interchim. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a fluorescent anti-factor Xa assay to monitor unfractionated and low molecular weight heparins. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) - Fluorescent Peptide / Protein Substrates. Retrieved from [Link]

  • Lancet Laboratories. (n.d.). ANTI-FACTOR Xa ASSAY. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard curve of AMC from various dilutions (0 to 100 μM) in activity.... Retrieved from [Link]

  • 5-Diagnostics. (n.d.). 5-TEST USP-UFH Anti-Xa Heparin Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity of the AMC standard curve. AMC-standards were prepared as.... Retrieved from [Link]

  • R2 Diagnostics. (n.d.). ANTI-XA HEPARIN KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • PubMed. (n.d.). How to deal with interference on heparin anti-Xa activity caused by oral factor FXa inhibitors: communication from the ISTH SSC Subcommittee on Control of Anticoagulation. Retrieved from [Link]

  • Colorado State University. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

Sources

how to prepare stock solutions of Boc-Leu-Gly-Arg-AMC in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Fluorogenic Substrate Stock Preparation (Boc-Leu-Gly-Arg-AMC)

Introduction & Scope

This compound (Boc-LGR-AMC) is a high-specificity fluorogenic substrate widely used to assay trypsin-like serine proteases, including Factor Xa, Thrombin, and the C3/C5 convertases of the complement system. Upon enzymatic cleavage of the amide bond between the arginine residue and the fluorophore, 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence intensity (Ex: ~380 nm, Em: ~460 nm).

While the enzymatic theory is straightforward, the hydrophobic nature of the N-terminal t-Butyloxycarbonyl (Boc) group and the AMC moiety renders this substrate insoluble in water.[1] Improper solubilization in organic solvents (DMSO) or exposure to moisture leads to three common failure modes:

  • Precipitation upon dilution into aqueous assay buffers (causing light scattering and false inhibition signals).[1]

  • Spontaneous Hydrolysis due to wet DMSO (causing high background fluorescence).[1]

  • Concentration Error due to failure to account for peptide counter-ions.

This guide provides a self-validating protocol to prepare robust stock solutions that ensure kinetic accuracy.

Critical Pre-Requisites: The "Net Peptide" Calculation

Expertise Insight: A common error in molarity calculations is treating the weighed mass of the lyophilized powder as 100% peptide. Synthetic peptides are salts (often Trifluoroacetate or Acetate) and contain residual water.[1]

  • Gross Weight: The mass you weigh (Peptide + Counter-ions + Water).[1]

  • Net Peptide Content (NPC): The actual percentage of peptide species, usually 70-85%.[1]

Formula for Correct Molarity:



If the NPC is unknown, assume 80% for estimation, but always verify with the Certificate of Analysis (CoA).

Table 1: Physical Properties & Solubility Data
PropertyValueNotes
Sequence This compoundN-terminal protection increases hydrophobicity.
Molecular Weight ~601.7 g/mol (Free Base)Check label:[1] Acetate/TFA salts increase MW.
Solubility (DMSO) > 15 mM (up to 100 mg/mL)Target Stock: 10 mM or 20 mM.
Solubility (Water) < 0.1 mg/mL (Insoluble)Do not dissolve directly in buffer.[1]
Excitation/Emission 350-380 nm / 440-460 nmValues shift slightly based on pH.

Protocol: Preparation of Stock Solution (10 mM)

Objective: Create a stable, anhydrous 10 mM stock solution in DMSO.

Materials:

  • This compound (Lyophilized powder).

  • Anhydrous DMSO (Dimethyl Sulfoxide), >99.9%, PCR Grade.[1] Note: Standard DMSO is hygroscopic and will absorb atmospheric water, leading to substrate hydrolysis.[1]

  • Desiccator.[2]

  • Amber microcentrifuge tubes (Light sensitive).[1]

Workflow:

  • Equilibration: Remove the peptide vial from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining stability.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g, 30 sec) to pellet all powder to the bottom.

  • Solubilization (Vial Method - Recommended):

    • Instead of weighing small amounts (static loss), dissolve the entire contents of the commercial vial.[1]

    • Calculate the volume of DMSO required using the formula in Section 2.

    • Add Anhydrous DMSO directly to the vial.

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 2-5 minutes.

    • Visual Check: Solution must be optically clear.[2] Any turbidity indicates incomplete solubilization.[2]

  • Aliquotting: Immediately dispense into amber tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable 6 months) or -80°C (stable >1 year). Keep desiccated.

Protocol: Quality Control & Self-Validation

Trustworthiness: Never assume a stock solution is perfect.[2] Validate it before running a 384-well screen.

Method: The "Dilution Linearity" Test This test confirms the substrate is fully soluble and not precipitating upon dilution into the assay buffer.

  • Buffer Prep: Prepare your specific Assay Buffer (e.g., 50 mM Tris, pH 8.0, 0.1% PEG-8000).

  • Dilution Series: Prepare a 2-fold dilution series of the Substrate in Assay Buffer ranging from 0 µM to 200 µM.

  • Read: Measure Fluorescence (Ex 380/Em 460) without enzyme.

  • Analysis:

    • Pass: The background fluorescence increases linearly with concentration (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ).
      
    • Fail: The curve plateaus or becomes erratic at high concentrations. This indicates precipitation (quenching/scattering).[1] You must lower the assay concentration or add a solubilizer (e.g., 0.01% Tween-20).[1]

Visualization of Workflows

Figure 1: Stock Preparation & Enzymatic Mechanism

G cluster_0 Stock Preparation cluster_1 Assay Mechanism Vial Lyophilized Peptide (Boc-LGR-AMC) Stock 10 mM Stock Solution (Clear/Amber) Vial->Stock Dissolve DMSO Anhydrous DMSO (Hygroscopic Control) DMSO->Stock Aliquot Aliquot & Freeze (-20°C / -80°C) Stock->Aliquot Dilution Dilute in Buffer (< 5% DMSO Final) Aliquot->Dilution Thaw Complex Enzyme-Substrate Complex Dilution->Complex + Enzyme Enzyme Protease (Factor Xa / Thrombin) Enzyme->Complex Cleavage Hydrolysis Complex->Cleavage Product Free AMC (Fluorescent) Cleavage->Product Signal Increase

Caption: Workflow for Boc-LGR-AMC stock preparation (left) and the subsequent enzymatic release of the fluorophore AMC (right).

Troubleshooting & Optimization

IssueRoot CauseSolution
High Background Fluorescence Free AMC contamination or Hydrolysis.1. Check stock age (DMSO wetness causes hydrolysis).2.[1] Verify purity via HPLC.3. Subtract baseline in data analysis.
Non-Linear Kinetics Substrate precipitation.1. Reduce stock concentration.2. Ensure Assay Buffer contains surfactant (0.01% Tween-20 or Triton X-100).3. Keep final DMSO < 5%.
Loss of Activity over Time Freeze-Thaw degradation.[2]Use single-use aliquots. Do not refreeze more than once.
Inconsistent IC50 Values DMSO inhibition of Enzyme.[3][4]Perform a "DMSO Tolerance Test" on your specific protease. Most serine proteases tolerate up to 5% DMSO [1].[2]

References

  • MedChemExpress. "this compound Product Information & Solubility." MedChemExpress.com.[2][5] Accessed October 2023.[2][6][7] Link

  • Cayman Chemical. "Boc-LRR-AMC Technical Information." CaymanChem.com.[2] Accessed October 2023.[2][6][7] Link

  • Study.com. "How does DMSO affect enzyme activity?" Homework.Study.com.[2] Accessed October 2023.[2][6][7] Link

  • TargetMol. "this compound Solubility and Stability." TargetMol.com.[2] Accessed October 2023.[2][6][7] Link

Sources

determining Km and Vmax for Boc-Leu-Gly-Arg-AMC hydrolysis

Application Note: Kinetic Determination of and for Boc-Leu-Gly-Arg-AMC Hydrolysis

Introduction & Principle

The fluorogenic substrate This compound (Boc-LGR-AMC) is a synthetic peptide derivative designed for the sensitive detection of serine proteases with trypsin-like specificity, particularly Coagulation Factor Xa and Complement Convertases.

The kinetic characterization of this substrate relies on the specific cleavage of the amide bond between the C-terminal Arginine (Arg) and the fluorophore 7-amino-4-methylcoumarin (AMC).

  • Intact Substrate: The AMC moiety is amide-linked, significantly quenching its fluorescence.

  • Hydrolysis: Proteolytic cleavage releases free AMC.

  • Detection: Free AMC is highly fluorescent (Excitation: ~380 nm, Emission: ~460 nm), allowing real-time monitoring of product formation.

Reaction Mechanism

The following diagram illustrates the enzymatic hydrolysis pathway.

ReactionMechanismEnzymeEnzyme(Factor Xa/Trypsin-like)ComplexEnzyme-SubstrateComplex (ES)Enzyme->Complex BindingSubstrateSubstrate(this compound)Substrate->Complex BindingComplex->Enzyme TurnoverProduct1Peptide Product(Boc-Leu-Gly-Arg-OH)Complex->Product1Product2Fluorophore(Free AMC)Complex->Product2 Fluorescence(Ex 380nm / Em 460nm)

Figure 1: Enzymatic hydrolysis mechanism of this compound. The enzyme binds the substrate, cleaving the Arg-AMC bond to release the fluorescent reporter.

Materials & Reagents

To ensure data integrity, use high-purity reagents.

ComponentRecommended SpecificationFunction
Substrate This compound (>98% purity)Target molecule.
Solvent DMSO (Anhydrous)Dissolves hydrophobic peptide; prevents hydrolysis.
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0Physiological conditions; Ca²⁺ stabilizes Factor Xa.
Standard 7-Amino-4-methylcoumarin (AMC)Calibration standard for quantifying product.
Stop Solution 100 mM Acetic Acid or 1% Formic AcidOnly for endpoint assays (Not recommended for kinetics).
Plate 96-well Black (Flat Bottom), Non-binding surfaceMinimizes background and enzyme adsorption.

Pre-Assay Validation (The "Trustworthiness" Pillar)

Before running kinetics, you must establish the relationship between Relative Fluorescence Units (RFU) and Molar Concentration. Do not skip this step. Fluorescence is arbitrary and varies by instrument gain, lamp age, and temperature.

Protocol A: The AMC Standard Curve (with Inner Filter Effect Check)

High concentrations of substrate can absorb excitation light, artificially lowering the signal (Inner Filter Effect - IFE). To validate this, we spike AMC standards into buffer containing the substrate.

  • Preparation:

    • Prepare a 1 mM Stock of free AMC in DMSO.

    • Dilute to create standards: 0, 0.5, 1, 2.5, 5, 10, 20

      
      M in Assay Buffer.
      
  • Substrate Spike:

    • Set up two rows in the plate.

    • Row A (Reference): AMC Standards + Buffer only.

    • Row B (Interference Check): AMC Standards + Buffer containing the highest intended substrate concentration (e.g., 200

      
      M Boc-LGR-AMC).
      
  • Measurement: Read Fluorescence (Ex 380 nm / Em 460 nm).

  • Analysis:

    • Plot RFU vs. [AMC] (

      
      M).
      
    • Calculate the Slope (

      
      ).
      
    • Validation: If the slope of Row B is <90% of Row A, significant IFE is present. You must apply a correction factor or reduce the substrate concentration range.

Core Protocol: Kinetic Determination (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> & )[1][2]

This protocol uses a Continuous Assay format.[1][2][3] Continuous monitoring is superior to endpoint assays because it allows direct observation of the linear phase (

Experimental Workflow

WorkflowStep11. Enzyme Titration(Determine optimal [E] for linear rate)Step22. Substrate Preparation(Serial Dilution: 0.5 Km to 10 Km)Step1->Step2Step33. Plate Setup(Add Substrate + Buffer -> Incubate 37°C)Step2->Step3Step44. Reaction Initiation(Add Enzyme -> Immediate Read)Step3->Step4Step55. Data Acquisition(Kinetic Mode: Read every 30-60s for 20 min)Step4->Step5Step66. Analysis(Calculate v0 -> Non-linear Regression)Step5->Step6

Figure 2: Step-by-step experimental workflow for kinetic characterization.

Step-by-Step Procedure
  • Enzyme Optimization (Pilot Experiment):

    • Test 3-4 concentrations of enzyme (e.g., 1 nM, 5 nM, 10 nM) with a fixed, saturating substrate concentration (e.g., 100

      
      M).
      
    • Select an enzyme concentration that yields a linear slope (

      
      ) for at least 10 minutes and generates signal at least 10x above background.
      
  • Substrate Dilution Series:

    • Estimate

      
       (literature search suggests 50-200 
      
      
      M for similar substrates).
    • Prepare 8 concentrations of Boc-LGR-AMC in Assay Buffer.

    • Recommended Range: 0, 10, 25, 50, 100, 200, 400, 600

      
      M.
      
    • Note: Maintain constant DMSO concentration (e.g., 2%) across all wells to prevent solvent effects.

  • Plate Loading:

    • Add 50

      
      L of diluted Substrate to wells.[4][5]
      
    • Incubate plate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 50

      
      L of Enzyme Solution (at 2x desired final concentration) to the wells using a multichannel pipette.
      
    • Dead Time: Minimize the time between addition and the first read.

  • Acquisition:

    • Instrument: Fluorescence Microplate Reader.

    • Settings: Kinetic Mode, Ex 380/Em 460, Read every 45 seconds for 30 minutes.

    • Gain: Must match the gain used for the AMC Standard Curve.

Data Analysis & Calculation

Do not use the Lineweaver-Burk (double-reciprocal) plot for final calculations; it distorts error structures. Use Non-Linear Regression.

Calculate Initial Velocity ( )

For each substrate concentration:

  • Examine the RFU vs. Time plot.

  • Identify the linear portion (typically 0–10 min).

  • Calculate the slope (

    
    ).
    
  • Convert to molar velocity (

    
    ) using the AMC Standard Curve slope:
    
    
    
Determine Kinetic Parameters

Fit the data (


ParameterDefinitionUnits

Maximum enzymatic velocity at saturation.


Substrate concentration at

(Affinity).


Turnover number (

).

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves Substrate depletion (>10% consumed).Reduce Enzyme concentration or decrease assay time.
High Background Free AMC in substrate stock.Check substrate purity; subtract "No Enzyme" blank.
Signal Decrease at High [S] Inner Filter Effect (IFE).[6][7][8]Use the correction factor derived in Section 3 or lower [S] range.
Variability Temperature fluctuations.Ensure plate reader is pre-warmed to 37°C.

References

  • Substrate Specificity: TargetMol. (n.d.). This compound Product Description. Retrieved from

  • Inner Filter Effect: Palmier, M. O., & Van Doren, S. R. (2007).[7] Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Analytical Biochemistry, 371(1), 43–51. Retrieved from

  • Assay Methodology: AssayQuant. (2025). The Advantages of a Continuous Assay For Kinetic Characterization. Retrieved from

  • Protocol Guidance: UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC Protocol and Data Sheet. (Adapted for Boc-LGR-AMC).[4][5][9][10][11] Retrieved from

  • General Enzymology: Copeland, R. A. (2000).

Application Note: Optimized Microplate Reader Settings for AMC (7-Amino-4-methylcoumarin) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for the detection of 7-Amino-4-methylcoumarin (AMC), a widely used fluorophore in protease activity assays (e.g., Caspases, Cathepsins, Proteasome). Unlike generic protocols, this document focuses on the optical physics governing AMC fluorescence, specifically addressing the "protonation switch" mechanism, inner filter effects, and signal-to-noise optimization. It includes a self-validating standard curve protocol and architectural diagrams for assay logic.

Part 1: Scientific Foundation & Mechanism

The Fluorogenic Switch

AMC-based assays rely on a specific cleavage event. In its peptide-bound state (e.g., Ac-DEVD-AMC), the amide bond quenches the fluorescence of the coumarin ring via electron delocalization. Upon enzymatic hydrolysis, free AMC is released, restoring its high-quantum-yield fluorescence.

Critical Mechanism: The fluorescence of free AMC is highly pH-dependent. The phenol-like amine group has a pKa of approximately 7.7–7.8 .

  • Protonated Form (pH < 7): Low fluorescence intensity.

  • Deprotonated Form (pH > 8): Maximal fluorescence intensity.

Expert Insight: Many proteases (e.g., Lysosomal Cathepsins) require acidic buffers (pH 4.0–6.0) for activity. Reading AMC continuously at this pH results in suboptimal sensitivity (10–20% of max signal). For endpoint assays, you must use a high-pH stop solution to deprotonate the AMC and maximize the signal-to-noise ratio.

Mechanism Diagram

The following diagram illustrates the enzymatic cleavage and the critical pH-dependent signal enhancement.

AMC_Mechanism Substrate Quenched Substrate (Peptide-AMC) Cleavage Hydrolysis (Acidic pH) Substrate->Cleavage + Enzyme Enzyme Protease (e.g., Caspase-3) Enzyme->Cleavage FreeAMC_Acid Free AMC (Protonated) Low Signal Cleavage->FreeAMC_Acid Release FreeAMC_Base Free AMC (Deprotonated) MAX SIGNAL FreeAMC_Acid->FreeAMC_Base pH Shift StopSol Stop Solution (pH > 9.0) StopSol->FreeAMC_Base Addition

Figure 1: The fluorogenic mechanism of AMC. Note the critical transition from protonated (low signal) to deprotonated (high signal) states upon adding a basic stop solution.

Part 2: Instrument Configuration (Optical Physics)

To achieve a Z' factor > 0.7, the microplate reader must be configured to match the spectral properties of the deprotonated AMC species.

Optical Settings Table
ParameterRecommended SettingTechnical Rationale
Excitation (Ex) 360 nm (± 20 nm)Peak excitation is ~354 nm. 360 nm avoids UV-induced autofluorescence from plastic plates while maintaining >90% excitation efficiency.
Emission (Em) 460 nm (± 20 nm)Peak emission is ~440–450 nm. A slightly red-shifted 460 nm filter reduces crosstalk from the excitation source (Stokes shift management).
Optics Position Top Reading Essential for biochemical assays (lysates/purified enzymes) to avoid signal attenuation by the plate bottom.
Gain (Sensitivity) Optimized (90%) Set gain such that the highest concentration standard reads at ~90% of the detector's dynamic range (e.g., ~55,000 RFU on a 16-bit scale).
Integration Time 40 µs - 100 µs Longer integration averages out noise (shot noise reduction) but increases read time. 100 µs is ideal for endpoint assays.
Z-Height Calibrated Critical: Focus must be adjusted to the liquid column center. Incorrect Z-height can cause a >30% signal loss in low-volume (384-well) plates.
Monochromator vs. Filter Considerations
  • Filter-based readers: Preferred for sensitivity. A 360/40 Ex and 460/40 Em filter set is the industry standard for AMC.

  • Monochromator readers: Set bandwidths to 20 nm or wider. Narrow bandwidths (<9 nm) significantly reduce photon flux, lowering the signal-to-noise ratio in AMC assays.

Part 3: Protocol - The Self-Validating System

Do not rely on relative fluorescence units (RFU) alone. You must generate a standard curve to convert RFU to Molar concentrations and correct for the Inner Filter Effect (IFE) .

Materials
  • AMC Standard: 7-Amino-4-methylcoumarin (Sigma/Merck or similar). Dissolve to 10 mM in DMSO (Stock).

  • Assay Buffer: The exact buffer used in your enzymatic reaction (e.g., 50 mM HEPES, pH 7.5, 5 mM DTT).

  • Plate: Black, flat-bottom, non-binding surface (NBS) microplate (96 or 384 well).

Step-by-Step Standard Curve Generation

This protocol validates the linear range and detects IFE.

  • Preparation: Dilute the 10 mM AMC Stock to 100 µM in Assay Buffer (Intermediate Stock).

  • Serial Dilution: Prepare a 12-point dilution series (1:2) starting from 10 µM down to ~5 nM. Include a pure buffer blank.

    • Why 10 µM? Most protease assays release <5 µM AMC. Going higher (e.g., 100 µM) often triggers the Inner Filter Effect (non-linearity).

  • Plating: Pipette 100 µL (for 96-well) of each standard into the plate in triplicate .

  • Read: Measure fluorescence using the settings defined in Part 2.

  • Validation Calculation (Linearity):

    • Plot RFU (y-axis) vs. Concentration (x-axis).[1]

    • Calculate

      
      .[2] It must be 
      
      
      
      .
    • IFE Check: If the curve plateaus or bends downwards at high concentrations (>5 µM), you are experiencing the Inner Filter Effect. Dilute your samples or reduce the gain.

Assay Optimization Workflow

Use this logic flow to troubleshoot and optimize the reader before running valuable samples.

Optimization_Flow Start Start Optimization PlateSelect Select Plate (Black, Flat Bottom) Start->PlateSelect PrepStd Prepare High Std (e.g., 10 µM AMC) PlateSelect->PrepStd GainAdj Auto-Adjust Gain (Target 90% Saturation) PrepStd->GainAdj ZFocus Run Z-Focus Scan GainAdj->ZFocus ReadCurve Read Full Std Curve ZFocus->ReadCurve LinearityCheck Is R² > 0.99? ReadCurve->LinearityCheck Success Settings Locked Proceed to Assay LinearityCheck->Success Yes FixIFE Dilute Sample or Switch to Top Read LinearityCheck->FixIFE No (Curve Bends) FixIFE->ReadCurve Retry

Figure 2: Step-by-step optimization logic to ensure linear data acquisition and correct instrument focus.

Part 4: Data Analysis & Quality Control

Calculating the Z' Factor

To validate the assay for screening (robustness), calculate the Z' factor using positive (max hydrolysis) and negative (buffer/inhibitor) controls.



  • 
    : Standard deviations of positive/negative controls.
    
  • 
    : Means of positive/negative controls.
    
  • Target: A Z' > 0.5 is acceptable; Z' > 0.7 is excellent.

Converting RFU to Activity

Do not report raw RFU. Use the slope from your standard curve (


 in RFU/µM):


References

  • BMG LABTECH. (2022). How to optimize gain settings and Z-height for fluorescence intensity. Retrieved from [Link]

Sources

Application Note: Optimizing Protease Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Continuous vs. Endpoint Strategies using Boc-Leu-Gly-Arg-AMC

Introduction

This compound is a high-specificity fluorogenic substrate designed for the kinetic analysis of Trypsin , Factor Xa , and C3/C5 convertases .[1] Unlike colorimetric substrates (e.g., pNA-based), this coumarin-based substrate offers superior sensitivity, allowing for the detection of picomolar enzyme concentrations.

This guide provides a rigorous technical comparison between Continuous (Kinetic) and Endpoint assay formats. While endpoint assays are favoured for High-Throughput Screening (HTS), continuous assays remain the gold standard for mechanistic enzymology. This document details protocols for both, grounded in the physicochemical properties of the AMC fluorophore.

Mechanism of Action

The utility of this compound relies on the specific hydrolysis of the amide bond between the C-terminal Arginine and the 7-amino-4-methylcoumarin (AMC) reporter.

  • Quenched State: When bound to the peptide (Boc-Leu-Gly-Arg-), the AMC moiety exhibits low fluorescence due to the electron-withdrawing nature of the amide bond.

  • Enzymatic Cleavage: The protease recognizes the Gly-Arg motif and hydrolyzes the peptide bond.

  • Signal Generation: Free AMC is released.[2][3][4][5] At physiological to basic pH, the amine group of AMC becomes electron-donating, creating a "push-pull" system that significantly increases quantum yield.

Fluorescence Characteristics:

  • Excitation ($ \lambda_{ex} $): 360–380 nm (UV/Blue)

  • Emission ($ \lambda_{em} $): 440–460 nm (Blue/Cyan)

Diagram 1: Assay Mechanism & Workflow

AssayMechanism Substrate Intact Substrate (this compound) Low Fluorescence Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (Factor Xa / Trypsin) Enzyme->Complex Cleavage Hydrolysis (Arg-AMC Bond) Complex->Cleavage Product1 Peptide Product (Boc-Leu-Gly-Arg) Cleavage->Product1 Product2 Free AMC High Fluorescence (Ex 380nm / Em 460nm) Cleavage->Product2 Signal Release

Caption: Mechanism of this compound hydrolysis. Proteolytic cleavage releases free AMC, generating a quantifiable fluorescent signal.

Protocol A: Continuous (Kinetic) Assay

Best for:


/

determination, mechanism of inhibition (MOI), and unstable enzymes.
3.1 Reagents
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , 0.05% Brij-35, pH 8.0.
    
    • Note: Calcium is critical for Factor Xa stability. Brij-35 prevents enzyme adsorption to plastics.

  • Substrate Stock: 20 mM this compound in 100% DMSO. Store at -20°C.

  • Enzyme: Factor Xa or Trypsin (diluted in Assay Buffer just before use).

3.2 Procedure
  • Preparation: Thaw substrate and dilute to 2X working concentration (e.g., 100 µM) in Assay Buffer.

  • Plating: Add 50 µL of Enzyme solution to a black 96-well plate (non-binding surface).

  • Baseline: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 50 µL of 2X Substrate to the wells (Final vol: 100 µL, Final Substrate: 50 µM).

  • Detection: Immediately place in a pre-heated (37°C) fluorescence plate reader.

    • Mode: Kinetic[3][4][6][7][8]

    • Interval: Read every 30–60 seconds for 20–30 minutes.

    • Settings:

      
       nm, 
      
      
      
      nm. Gain = Medium/Optimized.
3.3 Data Analysis
  • Plot Relative Fluorescence Units (RFU) vs. Time (min).

  • Select the linear portion of the curve (initial velocity,

    
    ).
    
  • Calculate slope (RFU/min).[3]

  • Convert to Moles/min using an AMC Standard Curve (see Section 6).

Protocol B: Endpoint Assay

Best for: High-Throughput Screening (HTS), slow reactions, or when equipment access is limited.

Critical Scientific Insight: The fluorescence of AMC is pH-dependent. While the reaction occurs at pH 8.0, the fluorescence quantum yield of free AMC is significantly higher at pH > 9.0 due to deprotonation. Therefore, the Stop Solution serves two purposes: terminating the enzyme reaction and maximizing the signal.

4.1 Reagents
  • Reaction Components: Same as Continuous Assay.

  • Stop Solution (High pH): 100 mM Sodium Carbonate (

    
    ) or Glycine-NaOH, pH 10.5.
    
    • Warning: Do NOT use acid (e.g., acetic acid) to stop AMC reactions if reading fluorescence, as low pH quenches AMC signal [1].

4.2 Procedure
  • Reaction: Combine 50 µL Enzyme + 50 µL Substrate in the plate.

  • Incubation: Incubate at 37°C for a fixed time (e.g., 30, 60, or 90 minutes).

    • Validation: Ensure the chosen time point falls within the linear range determined by a pilot kinetic assay.

  • Termination: Add 100 µL of Stop Solution to all wells.

  • Detection: Read Endpoint Fluorescence (

    
     nm, 
    
    
    
    nm).
Comparative Analysis: Choosing the Right Method

The choice between continuous and endpoint assays dictates the quality of data and throughput capability.

FeatureContinuous (Kinetic)Endpoint
Data Integrity High. Visualizes linearity; detects artifacts (bubbles, lag phases).Moderate. Assumes linearity; "blind" to reaction progress.
Throughput Low. Reader tied up for 30+ mins per plate.High. Stack plates; read time < 1 min per plate.
Sensitivity High. Slope calculation averages out noise.Variable. Depends on total incubation time.
Interference Low. Fluorescence background is subtracted as

.
Moderate. Test compounds may fluoresce; requires background controls.
Enzymology Essential for

,

, mechanism of action.
Suitable for

ranking only.
Diagram 2: Decision Tree for Assay Selection

DecisionTree Start Start: Define Experimental Goal Goal What is the primary objective? Start->Goal Mech Mechanism of Action / Kinetics (Km, Vmax, Ki type) Goal->Mech Deep Characterization Screen Inhibitor Screening (>100 compounds) Goal->Screen High Volume Kinetic USE CONTINUOUS ASSAY - Real-time monitoring - Verifies linearity - Identifies false positives Mech->Kinetic Validation REQUIRED: Run Pilot Kinetic to determine linear time range Screen->Validation Endpoint USE ENDPOINT ASSAY - Fixed time (e.g., 60 min) - Stop with pH 10 buffer - High throughput Validation->Endpoint

Caption: Strategic decision matrix for selecting assay format based on experimental throughput and data depth requirements.

Troubleshooting & Optimization (Expert Insights)
6.1 The Inner Filter Effect (IFE)

At high concentrations, the substrate itself or the released AMC can absorb the excitation light or re-absorb the emitted light, causing a non-linear signal response.

  • Solution: Keep free AMC concentration below 10–20 µM in the well. If the signal plateaus despite active enzyme, dilute the enzyme, not the substrate.

6.2 The "Standard Curve" Trap

Raw RFU values are arbitrary and instrument-dependent. You cannot compare RFU across different days or instruments without calibration.

  • Protocol: Prepare a serial dilution of free AMC (0 to 10 µM) in the exact buffer system used (including the Stop Solution if running endpoint).

  • Calculation: Generate a conversion factor:

    
    .
    
  • Application: Convert experimental data:

    
    .
    
6.3 Substrate Depletion

For accurate kinetic data (Michaelis-Menten), less than 10% of the substrate should be consumed during the measurement.

  • Check: If the continuous trace curves downward (plateaus) early, the enzyme concentration is too high. Dilute enzyme to maintain linearity [2].

References
  • National Institutes of Health (NIH). (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low fluorescence signal in Boc-Leu-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: February 2026

Assay Principle & Mechanism

To troubleshoot effectively, one must understand the specific photophysics of the 7-Amino-4-methylcoumarin (AMC) fluorophore.

Boc-Leu-Gly-Arg-AMC is a fluorogenic substrate designed for trypsin-like serine proteases (e.g., Factor Xa, C3/C5 convertases, 20S proteasome).

  • Quenched State: When attached to the peptide (Boc-Leu-Gly-Arg), the AMC amide bond locks the fluorophore’s electron system, significantly quenching fluorescence.

  • ** enzymatic Cleavage:** The protease hydrolyzes the amide bond between Arginine (Arg) and AMC.

  • Signal Release: Free AMC is released. However, its fluorescence is highly pH-dependent .

Critical Physicochemical Properties
PropertyIntact Substrate (Boc-LGR-AMC)Free Fluorophore (AMC)
Fluorescence State Quenched (Low Signal)Highly Fluorescent (High Signal)
Excitation Max N/A350–380 nm (Optimum: 360 nm)
Emission Max N/A440–460 nm (Optimum: 460 nm)
pKa N/A~7.5 – 7.8
Solubility Low in water (Requires DMSO)Moderate in aqueous buffer

Diagnostic Workflow

Use this decision tree to isolate the root cause of low signal.

TroubleshootingWorkflow Start PROBLEM: Low/No Fluorescence Signal CheckInst 1. Check Instrument Settings (Ex/Em, Gain, Plate Type) Start->CheckInst CheckChem 2. Check Chemistry & pH (Buffer pH, Stop Solution) CheckInst->CheckChem Settings OK Sol1 Adjust Ex/Em to 380/460nm Increase Gain Use Black Plates CheckInst->Sol1 Settings Incorrect? CheckSub 3. Check Substrate Integrity (Hydrolysis, Concentration) CheckChem->CheckSub pH OK Sol2 Ensure Read pH > 8.0 Do NOT read in Acid CheckChem->Sol2 pH < 7.5? CheckEnz 4. Check Enzyme Activity (Inhibitors, Positive Control) CheckSub->CheckEnz Substrate OK Sol3 Fresh Stock (DMSO) Correct for Inner Filter Effect CheckSub->Sol3 High Background? Sol4 Remove Inhibitors Titrate Enzyme CheckEnz->Sol4 No Activity?

Figure 1: Step-by-step diagnostic workflow for isolating fluorescence signal loss.

Troubleshooting Guide (Q&A)

Category 1: Optical Physics & Instrument Settings

Q: My signal is barely distinguishable from the background. Are my filters correct? A: Ensure your plate reader is set to Ex 360-380 nm and Em 440-460 nm .

  • Common Mistake: Using "DAPI" settings (Ex 350 / Em 450) is often acceptable, but if the bandwidth is too narrow, you may lose signal.

  • Gain Settings: If the signal is low, your gain (PMT voltage) may be too low. Run a "Gain Adjustment" using a free AMC standard (1 µM) to set the dynamic range to ~50-80% of the detector's maximum.

Q: I increased the substrate concentration to boost the signal, but the fluorescence decreased. Why? A: You are likely experiencing the Inner Filter Effect (IFE) .

  • Mechanism: At high concentrations (>100 µM), the substrate itself (or the DMSO carrier) absorbs the excitation light before it reaches the center of the well, or re-absorbs the emitted light.

  • Solution: Perform a substrate titration. Plot Signal vs. [Substrate]. If the curve rolls over and drops at high concentrations, you have exceeded the linear optical range. Dilute your samples.

Category 2: Biochemistry & pH (The #1 Cause of Failure)

Q: I stopped my reaction with Acetic Acid (like I do for colorimetric assays), and the signal vanished. Why? A: Never read AMC fluorescence in acidic conditions.

  • The Science: The pKa of the AMC leaving group is approximately 7.5–7.8 .

    • At pH < 7.0: AMC is protonated and has significantly reduced fluorescence .

    • At pH > 8.0: AMC is deprotonated and exhibits maximal fluorescence .

  • Correction: If you must stop the reaction with acid (to kill the enzyme), you must neutralize the solution with a high-pH buffer (e.g., Tris or NaOH) before reading.

  • Recommended Stop Solution: Use 100 mM Sodium Carbonate (Na2CO3) , pH ~10-11. This stops the enzyme and maximizes the AMC signal simultaneously.

Q: My background fluorescence (T=0) is very high. Is my substrate bad? A: Likely, yes.

  • Hydrolysis: this compound can undergo non-enzymatic hydrolysis if stored in water or exposed to moisture.

  • Storage Rule: Store stock solutions in 100% anhydrous DMSO at -20°C. Do not freeze/thaw aqueous working solutions.

  • Check: Measure the fluorescence of the substrate buffer without enzyme. If it is high, the substrate has degraded into free AMC.

Category 3: Enzyme Kinetics

Q: My kinetic curve is flat. Is the enzyme dead? A: Not necessarily. Check for "Burst Kinetics" vs. "Lag Phase."

  • Lag Phase: Some trypsin-like proteases require activation or conformational shifts.

  • Substrate Depletion: If the enzyme is too concentrated, the reaction may finish before you even place the plate in the reader.

  • Test: Dilute the enzyme 1:10 and 1:100. If the 1:100 dilution shows a linear slope while the 1:1 shows a flat line, your reaction was too fast.

Standardized Validation Protocol

Use this protocol to validate your reagents before running valuable samples.

Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20 (prevents sticking).

  • Substrate Stock: 10 mM this compound in DMSO.

  • AMC Standard: Free 7-Amino-4-methylcoumarin (for standard curve).

Step-by-Step Procedure
  • AMC Standard Curve (Crucial for Quantification):

    • Prepare a serial dilution of free AMC in Assay Buffer: 0, 0.1, 0.5, 1, 5, 10 µM.

    • Read Fluorescence (Ex 380 / Em 460).[1]

    • Result: This confirms the instrument is working and the pH is correct. If this fails, the issue is the reader or buffer, not the enzyme.

  • Enzyme Titration:

    • Prepare 3 concentrations of Enzyme (e.g., 1 nM, 10 nM, 100 nM).

    • Add Substrate (Final concentration: 50 µM).

    • Kinetic Read: Measure every 2 minutes for 60 minutes at 37°C.

  • Endpoint Check (Optional):

    • If signal is low during kinetic read, add Stop Solution (100 mM Na2CO3) at T=60.

    • Observation: A sudden jump in signal indicates the kinetic read was performed at a suboptimal pH (e.g., pH 7.2), and the high pH stop solution revealed the true amount of cleaved AMC.

References

  • Zimmer, A. et al. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities. Analytical Chemistry. Retrieved from [Link]

Sources

improving solubility of Boc-Leu-Gly-Arg-AMC in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Solubility & Performance of Boc-Leu-Gly-Arg-AMC

Executive Summary

This compound (Boc-LGR-AMC) is a fluorogenic substrate widely used to assay proteases with trypsin-like specificity (e.g., Factor Xa, C3/C5 convertases). While the Arginine (Arg) residue provides some hydrophilicity, the bulky hydrophobic Boc (N-terminal protecting group) and AMC (fluorophore) groups frequently cause solubility issues in aqueous buffers.

This guide addresses the "crash-out" phenomenon—where the substrate precipitates upon dilution into the assay buffer—and provides a validated protocol to maintain solubility for reliable kinetic data.

Part 1: Critical Solubility Parameters

Before beginning, review the physicochemical constraints of the substrate.

ParameterSpecificationTechnical Note
Molecular Weight ~601.7 g/mol Moderate size, but hydrophobic end-caps drive aggregation.
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM. Do not use water for stock solutions.
Aqueous Limit < 100 µM (typically)Above this concentration in pure buffer, precipitation is likely.
Critical Additives Non-ionic detergents0.01% Triton X-100 or Tween-20 significantly stabilizes the peptide in buffer.
pH Stability pH 7.0 – 9.0Optimal for most trypsin-like serine proteases; acidic pH may reduce solubility.

Part 2: Step-by-Step Preparation Protocol

This protocol uses a "Solvent Cushion" approach to prevent the hydrophobic shock that occurs when high-concentration organic stocks hit aqueous buffers.

Step 1: Preparation of Master Stock Solution (1000x)
  • Solvent: High-quality, anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Hygroscopic DMSO (DMSO that has absorbed water from air) reduces solubility. Use a fresh bottle or one stored over molecular sieves.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Action: Weigh powder and add DMSO.[1] Vortex vigorously. If particles persist, sonicate in a water bath for 5–10 minutes at room temperature.

  • Storage: Aliquot immediately into light-protective tubes (amber) and store at -20°C or -80°C. Avoid freeze-thaw cycles.

Step 2: The "Intermediate Dilution" (The Secret to Stability)

Directly dumping 100% DMSO stock into buffer often causes immediate, microscopic precipitation that ruins data.

  • Protocol: Prepare a 10x Working Solution in a solvent/buffer mix.

    • Example: If your final assay requires 100 µM substrate, prepare a 1 mM intermediate.

    • Composition: Dilute the Master Stock 1:10 or 1:50 into a solution containing 10-20% DMSO in water (or assay buffer).

    • Why? This step lowers the hydrophobicity gradient, allowing the peptide to hydrate gradually.

Step 3: Final Assay Preparation
  • Buffer Composition: Your assay buffer (e.g., Tris-HCl, HEPES) must contain a surfactant.

    • Recommendation: Add 0.01% (v/v) Triton X-100 or Tween-20 to the buffer before adding the substrate.

  • Final Dilution: Dilute the Intermediate Solution 1:10 into the Assay Buffer.

    • Result: Final DMSO concentration is low (e.g., 1-2%), and the substrate remains soluble.

Part 3: Visualization of Workflows

Figure 1: Optimal Solubilization Workflow

This diagram illustrates the "Solvent Cushion" method to prevent precipitation.

G Powder Lyophilized Powder (this compound) DMSO_Stock Master Stock (1000x) Solvent: 100% Anhydrous DMSO Conc: 10-50 mM Powder->DMSO_Stock Dissolve & Sonicate Intermediate Intermediate Solution (10x) Solvent: 10-20% DMSO in Buffer Prevents 'Hydrophobic Shock' DMSO_Stock->Intermediate Dilute 1:10-1:50 (Gradual Hydration) Assay_Well Final Assay Well (1x) Buffer + 0.01% Triton X-100 Final DMSO < 2% Intermediate->Assay_Well Final Dilution Into Detergent Buffer

Caption: The "Solvent Cushion" workflow minimizes precipitation risk by stepping down the organic solvent concentration gradually.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when encountering assay irregularities.

Troubleshooting Start Issue Observed Cloudy Visible Precipitate / Cloudiness? Start->Cloudy HighBack High Background Fluorescence? Cloudy->HighBack No Action_Detergent Add 0.01% Triton X-100 or Tween-20 Cloudy->Action_Detergent Yes LowSignal Low / No Signal? HighBack->LowSignal No Action_Filter Check for Inner Filter Effect (Dilute Sample) HighBack->Action_Filter Yes Action_Enzyme Verify Enzyme Activity (Positive Control) LowSignal->Action_Enzyme Yes Action_Conc Reduce Substrate Conc. (Try < 50 µM) Action_Detergent->Action_Conc If still cloudy

Caption: Logic flow for diagnosing solubility vs. enzymatic issues in fluorogenic assays.

Part 4: Troubleshooting & FAQs

Q1: My solution is clear, but the fluorescence signal is non-linear or erratic. Why?

Diagnosis: This is often due to micro-aggregation . The peptide hasn't formed visible chunks, but it has formed micelles that hide the cleavage site from the enzyme. Solution:

  • Sonicate your working solutions for 60 seconds before adding the enzyme.

  • Ensure your buffer contains 0.01% Triton X-100 .[2] This detergent breaks up micro-aggregates and coats the plastic well plate to prevent substrate loss [1].

Q2: Can I store the diluted substrate in aqueous buffer?

Answer: No. The amide bond linking the AMC fluorophore is susceptible to spontaneous hydrolysis in aqueous conditions over time, leading to high background fluorescence. Protocol: Prepare the aqueous working solution fresh daily . Only the anhydrous DMSO stock can be stored at -20°C [2].

Q3: I see a "Inner Filter Effect" mentioned in literature. Does this apply here?

Answer: Yes. If you use a substrate concentration > 100 µM, the substrate itself (or the released product) can absorb the excitation light before it excites the fluorophore. Check: If doubling your substrate concentration results in less than double the fluorescence intensity (in a control with free AMC), you have an inner filter effect. Reduce the concentration to the linear range (typically 10–50 µM) [3].

Q4: Is the Acetate Salt form better?

Answer: Some vendors supply this compound as an acetate salt. While the salt form aids initial dissolution, the Boc group remains the dominant hydrophobic factor. The protocol above (DMSO stock + detergent buffer) is required regardless of the salt form.

References

  • National Institutes of Health (NIH). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (Discusses Inner Filter Effects and Solubility). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Inner Filter Effect in High Concentration Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with fluorescence-based assays at high substrate or compound concentrations. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to identify, understand, and correct for the inner filter effect (IFE), a common but often misunderstood artifact in fluorescence spectroscopy.

Introduction: Why High Concentrations Disrupt Fluorescence Linearity

This guide is designed to provide you with the expertise and practical tools to mitigate IFE and ensure the integrity of your experimental data.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a direct, problem-solution format.

Q1: My fluorescence signal is plateauing or decreasing at high substrate concentrations. Is this the inner filter effect?

A1: This is a classic indicator of the inner filter effect.[2][4] Instead of a linear increase, the signal loses proportionality and may even begin to drop.[2][5] To confirm, perform a simple dilution series of your sample. If the relationship between concentration and fluorescence intensity becomes linear upon dilution, IFE is the likely culprit.[4][6] As a rule of thumb, if the absorbance (Optical Density) of your sample at the excitation wavelength exceeds 0.1, you should anticipate significant IFE.[2][6][7] It's important to note that even at an absorbance of 0.06, the error in fluorescence intensity can be approximately 8%.[2][8][9]

Q2: What is the difference between the primary and secondary inner filter effect?

A2: The inner filter effect is comprised of two distinct processes:[1][3][10]

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the entire volume being measured.[1][3][6] Molecules in the light path, including the fluorophore itself or other chromophores in the solution, attenuate the excitation beam, meaning molecules deeper within the cuvette receive less light and therefore fluoresce less.[1][6]

  • Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][3][6] This effect is most pronounced when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[4][7]

Below is a diagram illustrating these two effects.

IFE_Mechanisms cluster_cuvette Sample Cuvette ExcitationSource Excitation Light Source Mol1 M1 ExcitationSource->Mol1 Excitation Light (λex) Detector Detector Mol2 M2 Mol1->Mol2 Attenuated λex E1 Mol1->E1 Emission (λem) EmittedLight Mol2->EmittedLight Emission (λem) EmittedLight->Detector Absorber M3 EmittedLight->Absorber Re-absorption P_IFE Primary IFE: Excitation light is absorbed by M1, reducing light reaching M2. S_IFE Secondary IFE: Emission from M2 is re-absorbed by M3 before reaching the detector.

Caption: Mechanism of Primary and Secondary Inner Filter Effects.

Q3: My enzyme kinetic parameters (Km, kcat) seem inaccurate at high substrate concentrations. Could IFE be the cause?

A3: Absolutely. IFE can severely distort kinetic data.[4] Because the fluorescence signal is no longer a true representation of the reaction rate at high substrate concentrations, the resulting velocity measurements will be artificially low. This leads to an underestimation of Vmax and kcat, and can significantly alter the apparent Km. It is crucial to correct for IFE at each substrate concentration used in the assay to obtain reliable kinetic parameters.[4][11][12]

Q4: How can I minimize the inner filter effect without complex corrections?

A4: Several experimental strategies can help minimize IFE from the outset:

  • Sample Dilution: This is the most straightforward approach.[6] Dilute your samples until the absorbance at the excitation wavelength is below 0.1.[6]

  • Use a Shorter Pathlength Cuvette: Reducing the pathlength that light travels through the sample directly reduces absorbance (according to the Beer-Lambert law) and thus minimizes IFE.[6][13][14] Switching from a standard 1 cm cuvette to a 0.2 cm or 0.4 cm cuvette can be very effective.[13] Microplates also inherently have shorter pathlengths.[14]

  • Use Front-Face Fluorescence Geometry: This technique excites and collects fluorescence from the same surface of the sample, drastically reducing the pathlength for both excitation and emission light.[6][15] This is particularly useful for highly turbid or concentrated samples.

Experimental Protocols for IFE Correction

When dilution or instrumental changes are not feasible, a correction must be applied. Here are step-by-step methodologies for common IFE correction techniques.

Protocol 1: Mathematical Correction Using Absorbance Measurements

This is a widely used method to correct for both primary and secondary IFE, especially when a spectrophotometer is readily available.[4][7]

Methodology:

  • Measure Fluorescence: Record the observed fluorescence intensity of your sample (F_obs) at the desired excitation and emission wavelengths.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the exact same sample at the excitation wavelength (A_ex) and the emission wavelength (A_em). It is critical to use the same cuvette and sample orientation for both measurements.

  • Apply Correction Formula: Use the following formula, derived from the work of Lakowicz, to calculate the corrected fluorescence intensity (F_corr):[7][16]

    F_corr = F_obs * 10^[(A_ex + A_em) / 2]

    • F_corr: The corrected fluorescence intensity.

    • F_obs: The raw, observed fluorescence intensity.

    • A_ex: The absorbance of the sample at the excitation wavelength.

    • A_em: The absorbance of the sample at the emission wavelength.

Data Summary Table:

Sample IDSubstrate Conc. (µM)Observed Fluorescence (F_obs)Absorbance at λ_ex (A_ex)Absorbance at λ_em (A_em)Corrected Fluorescence (F_corr)
110150,0000.050.02162,785
250650,0000.250.10903,330
3100900,0000.500.201,782,490

Note: The values in this table are for illustrative purposes only.

Protocol 2: Experimental Correction Using a Non-Interacting Fluorophore

This empirical method is useful for correcting IFE caused by a non-fluorescent compound (e.g., a drug candidate) that absorbs at the excitation or emission wavelengths of your fluorescent substrate.[17]

Principle: This protocol measures the extent of IFE by using a stable, non-reacting fluorophore that is sequestered from the test compound, thereby isolating the optical artifact.[17]

Methodology:

  • Prepare a Reference Fluorophore: Use a stable fluorophore with similar excitation/emission properties to your experimental probe. This could be a fluorophore embedded in polymer beads or encapsulated in liposomes to prevent direct interaction with the test compound.[17]

  • Initial Measurement: Measure the fluorescence of the reference fluorophore solution (F_ref_initial).

  • Titrate with Absorbing Compound: Add increasing concentrations of your high-absorbance substrate or test compound (the "chromophore") to the reference fluorophore solution.

  • Measure Fluorescence at Each Step: Record the fluorescence of the reference fluorophore at each concentration of the added chromophore (F_ref_chromophore).

  • Calculate Correction Factors: For each concentration of the chromophore, calculate a correction factor (CF):

    CF = F_ref_initial / F_ref_chromophore

  • Apply Correction to Experimental Data: Multiply the observed fluorescence from your actual experiment (conducted with the same concentrations of the chromophore) by the corresponding correction factor.

    F_corr = F_obs * CF

Workflow Diagram:

Experimental_Correction_Workflow start Start prep_ref Prepare Sequestered Reference Fluorophore start->prep_ref measure_initial Measure Initial Fluorescence (F_ref_initial) prep_ref->measure_initial add_chromophore Add Aliquot of High-Absorbance Compound measure_initial->add_chromophore measure_step Measure Fluorescence (F_ref_chromophore) add_chromophore->measure_step more_chromophore More Concentrations? measure_step->more_chromophore more_chromophore->add_chromophore Yes calc_cf Calculate Correction Factors CF = F_ref_initial / F_ref_chromophore more_chromophore->calc_cf No apply_cf Apply CF to Experimental Data F_corr = F_obs * CF calc_cf->apply_cf end_process End apply_cf->end_process

Caption: Workflow for Experimental IFE Correction.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • What is the Inner Filter Effect?. Edinburgh Instruments. [Link]

  • Geddes, C. D. (2000). Experimental method to correct fluorescence intensities for the inner filter effect. PubMed. [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. [Link]

  • Chavez, J. L., et al. How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Palmier, M. O., & Van Doren, S. R. (2017). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC. [Link]

  • Esteves da Silva, J. C. G., et al. (2019). Investigating challenges with scattering and inner filter effects in front‐face fluorescence by PARAFAC. ResearchGate. [Link]

  • The inner filter effects and their correction in fluorescence spectra of salt marsh humic matter. (2013). ResearchGate. [Link]

  • Shapiro, A. B. (2015). How we should measure the inner filter effect in a single cuvette fluorimeter?. ResearchGate. [Link]

  • Fonovič, M., & Stare, K. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. [Link]

  • Fonovič, M., & Stare, K. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. ACS Publications. [Link]

  • Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. [Link]

  • How does Inner Filter vary with different sample geometries?. (2025, June 24). Blog. [Link]

  • Zhang, S., et al. (1998). CORRECTION OF THE INTERNAL ABSORPTION EFFECT IN FLUORESCENCE EMISSION AND EXCITATION SPECTRA FROM ABSORBING AND HIGHLY SCATTERING MEDIA. SPIE. [Link]

  • Fonovič, M., & Stare, K. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC. [Link]

  • Palmier, M. O., & Van Doren, S. R. (2017). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. ResearchGate. [Link]

  • Massicotte, P. Inner-filter effect correction — eem_inner_filter_effect. eemR. [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Fluigent. [Link]

Sources

preventing spontaneous hydrolysis of Boc-Leu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Spontaneous Hydrolysis and Ensuring Assay Integrity

Welcome to the Technical Support Center for the fluorogenic substrate, Boc-Leu-Gly-Arg-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this substrate in protease assays. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you achieve reliable and reproducible results.

Understanding the Challenge: The Spontaneous Hydrolysis of this compound

This compound is a widely used fluorogenic substrate for a variety of proteases, including convertases and coagulation factors. The principle of its use is straightforward: in its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released, and the resulting increase in fluorescence is proportional to enzyme activity.

However, a common issue encountered in assays utilizing this and similar substrates is a high background fluorescence, which can significantly reduce the signal-to-noise ratio and compromise data quality. This high background is often due to the presence of free AMC in the assay wells, which can arise from the spontaneous, non-enzymatic hydrolysis of the Arg-AMC amide bond. Understanding the factors that contribute to this spontaneous hydrolysis is the first step in preventing it.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: I am observing high fluorescence in my "no enzyme" control wells. What is causing this?

High background fluorescence in the absence of your target enzyme is a classic sign of spontaneous substrate hydrolysis. Several factors can contribute to this:

  • Sub-optimal Storage and Handling: The stability of this compound is paramount. Improper storage can lead to the accumulation of free AMC even before the substrate is used in an assay.

    • Solution: Upon receipt, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1][2] For stock solutions, dissolve the peptide in high-quality, anhydrous DMSO and store in small aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

  • pH of the Assay Buffer: The amide bond linking the peptide to AMC is susceptible to hydrolysis, a process that can be pH-dependent. While enzymatic cleavage by some proteases is optimal at alkaline pH (e.g., pH 9.0)[3], these conditions can also promote non-enzymatic hydrolysis.

    • Solution: If your enzyme is active at a more neutral pH, consider optimizing your assay buffer to a pH range of 6.5-7.5 to minimize spontaneous hydrolysis. If a higher pH is required for enzyme activity, it is crucial to run appropriate controls and subtract the background fluorescence.

  • Extended Incubation Times and Elevated Temperatures: Both prolonged incubation and high temperatures can increase the rate of spontaneous hydrolysis.

    • Solution: Minimize incubation times whenever possible. If long incubation periods are necessary, consider running a parallel "no enzyme" control for the same duration to accurately quantify the background signal. While some enzymes have optimal activity at elevated temperatures (e.g., 45°C)[3], assess if a lower temperature can be used without significantly compromising enzyme kinetics.

  • Contaminated Reagents: The presence of contaminating proteases in your sample or reagents can also lead to substrate cleavage.

    • Solution: Ensure all buffers and reagents are prepared with high-purity water and are sterile-filtered. If working with complex biological samples like cell lysates, consider including a broad-spectrum protease inhibitor cocktail in your lysis buffer (but not in the final assay buffer where your enzyme of interest is active).

Q2: My fluorescence signal is not linear over time, even with what should be a sufficient amount of substrate. What could be the issue?

Non-linear reaction kinetics can be frustrating. Here are a few potential causes:

  • Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, leading to a plateau in the signal.

    • Solution: Reduce the enzyme concentration or increase the initial substrate concentration. It is important to operate within the linear range of the assay where the reaction rate is proportional to the enzyme concentration.

  • Inner Filter Effect: At high concentrations of the fluorescent product (free AMC), the emitted light can be reabsorbed by other AMC molecules, leading to a non-linear relationship between fluorescence and product concentration.

    • Solution: Dilute your samples or use a lower initial substrate concentration to avoid reaching product concentrations that cause this effect.

  • Enzyme Instability: The enzyme itself may not be stable under the assay conditions for the entire duration of the experiment.

    • Solution: Keep the enzyme on ice during preparation and minimize the time it spends in the assay buffer before starting the reaction. Consider adding stabilizing agents like glycerol if they do not interfere with your assay.

Q3: I'm seeing high variability between my replicate wells. What are the likely culprits?

Inconsistent results across replicates can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability.

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, ensure thorough mixing between each step.

  • Temperature Gradients: Temperature differences across the microplate can lead to variations in reaction rates.

    • Solution: Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay. Avoid placing the plate on a cold or hot surface.

  • Evaporation: Evaporation from the wells, particularly the outer wells of a plate, can concentrate the reactants and alter the reaction kinetics.

    • Solution: Use plate sealers, especially for kinetic assays with long incubation times. If possible, avoid using the outer wells of the plate for critical samples.

Best Practices for Storage and Handling of this compound

Adhering to proper storage and handling protocols is the most critical step in preventing spontaneous hydrolysis and ensuring the long-term stability of your substrate.

Storage of Lyophilized Powder
Storage TemperatureShelf LifeKey Considerations
-80°CUp to 2 yearsRecommended for long-term storage.[3]
-20°CUp to 1 yearSuitable for shorter-term storage.[3]

Crucial Considerations:

  • Desiccation: Store the powder in a desiccated environment to protect it from moisture.

  • Light Protection: The AMC fluorophore is light-sensitive. Store the vial in the dark.

Preparation and Storage of Stock Solutions

It is highly recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the aqueous assay buffer for each experiment.

SolventRecommended ConcentrationStorage TemperatureShelf Life
Anhydrous DMSOUp to 100 mg/mL-80°CUp to 6 months[3]
Anhydrous DMSOUp to 100 mg/mL-20°CUp to 1 month[3]

Crucial Considerations:

  • Use Anhydrous DMSO: Water in the DMSO can promote hydrolysis of the substrate. Use a fresh, unopened bottle of anhydrous DMSO.

  • Aliquot: To avoid repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots.[4]

  • Protect from Light: Store the aliquots in the dark.

Experimental Protocols

Protocol for Assessing Spontaneous Hydrolysis

This protocol allows you to determine the rate of spontaneous hydrolysis of this compound under your specific assay conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your assay buffer (at the desired pH and temperature)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a working solution of the substrate: Dilute your DMSO stock of this compound into your pre-warmed assay buffer to the final concentration you will use in your experiments.

  • Dispense into the plate: Add the substrate working solution to several wells of the 96-well plate.

  • Incubate: Incubate the plate at your intended assay temperature, protected from light.

  • Measure fluorescence: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the fluorescence intensity.

  • Analyze the data: Plot the fluorescence intensity against time. The slope of this line represents the rate of spontaneous hydrolysis under your assay conditions. This background rate can then be subtracted from the rate observed in the presence of your enzyme.

General Protocol for a Protease Assay

This is a generalized workflow. You will need to optimize the specific concentrations and incubation times for your enzyme and experimental setup.

Materials:

  • This compound stock solution (in anhydrous DMSO)

  • Purified enzyme or biological sample containing the enzyme

  • Assay buffer

  • Enzyme inhibitor (optional, for control)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare reagents: Allow all reagents to equilibrate to the assay temperature.

  • Set up the plate:

    • Blank wells: Assay buffer only.

    • "No enzyme" control wells: Assay buffer + substrate.

    • "Inhibitor" control wells (optional): Assay buffer + enzyme + inhibitor.

    • Experimental wells: Assay buffer + enzyme.

  • Initiate the reaction: Add the substrate working solution to all wells to start the reaction.

  • Measure fluorescence: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction (change in fluorescence over time) for each well.

    • Subtract the rate of the "no enzyme" control from the experimental wells to obtain the true enzyme-catalyzed rate.

Visualizing the Process

Hydrolysis of this compound

hydrolysis Substrate This compound (Non-fluorescent) Products Boc-Leu-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Substrate->Products Non-Enzymatic Cleavage Enzyme Protease Enzyme->Substrate Spontaneous Spontaneous Hydrolysis (e.g., high pH, temp) Spontaneous->Substrate

Caption: Enzymatic vs. Spontaneous Hydrolysis of this compound.

Recommended Workflow for Handling this compound

workflow Receipt Receive Lyophilized Powder Storage_Powder Store at -80°C or -20°C (Desiccated, Dark) Receipt->Storage_Powder Reconstitution Reconstitute in Anhydrous DMSO Storage_Powder->Reconstitution Storage_Stock Aliquot and Store at -80°C (Single-use, Dark) Reconstitution->Storage_Stock Dilution Dilute in Assay Buffer (Prepare Fresh) Storage_Stock->Dilution Assay Use in Assay Dilution->Assay

Caption: Recommended Handling Workflow for this compound.

References

  • BenchChem. (2025). Troubleshooting common issues in fluorescent protease assays. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting high background fluorescence in Ac-VEID-AMC assay. BenchChem Technical Support.
  • Charles River. (n.d.). Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Does Gly-Pro-AMC have background fluorescence?. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

  • PeptaNova. (n.d.). This compound. Retrieved from [Link]

  • Scientific Reports. (2022). The role of polymeric chains as a protective environment for improving the stability and efficiency of fluorogenic peptide substrates. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012). Protease Assays. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2004). The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2020). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]

  • SpringerLink. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]

Sources

resolving non-linear reaction rates in protease assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Non-Linear Reaction Rates

Lead Scientist: Dr. A. Vance, Senior Applications Scientist Last Updated: February 10, 2026

Diagnostic Triage: Is Your Assay Lying to You?

User Question: “My reaction progress curves are bending over (plateauing) way too early, but I haven't reached 100% signal. Is my enzyme dying, or is the substrate depleted?”

Scientist’s Response: This is the most common artifact in protease kinetics. A non-linear progress curve (Signal vs. Time) usually indicates a violation of Steady-State Kinetics . You are likely seeing one of two distinct phenomena: Substrate Depletion or Enzyme Inactivation .[1]

To distinguish them, you cannot simply look at the curve. You must perturb the system.

The "Spike Recovery" Diagnostic Protocol

This experiment definitively separates substrate issues from enzyme stability issues.

Methodology:

  • Run your standard reaction until the rate decreases by ~50% (the curve bends).

  • Split the well:

    • Well A (Control): Add buffer volume equivalent to the spike.

    • Well B (Substrate Spike): Add fresh substrate to return to the initial

      
      .
      
    • Well C (Enzyme Spike): Add fresh enzyme to return to the initial

      
      .
      
  • Monitor: Measure the new rate immediately.

Interpretation:

Observation Diagnosis Root Cause

| Well B rate recovers to


  | Substrate Depletion  | You consumed >10% of substrate. The assumption 

is invalid. | | Well B rate does not recover | Enzyme Inactivation | The enzyme has autolyzed, aggregated, or been inhibited by the product. | | Well C rate recovers | Enzyme Instability | Confirms the enzyme died; fresh enzyme restarted the reaction. |
Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing non-linearity.

ProteaseTroubleshooting Start START: Non-Linear Progress Curve CheckLinearity Is initial rate (v0) linear for the first few minutes? Start->CheckLinearity SpikeTest Perform 'Spike Recovery' Test CheckLinearity->SpikeTest No (Curve bends early) Action3 Diagnosis: Lag Phase Action: Pre-incubate Enzyme CheckLinearity->Action3 No (Rate increases over time) SubstrateIssue Rate Recovers with Substrate SpikeTest->SubstrateIssue Spike [S] works EnzymeIssue Rate Fails to Recover SpikeTest->EnzymeIssue Spike [S] fails Action1 Diagnosis: Substrate Depletion Action: Lower [E] or Reduce Time SubstrateIssue->Action1 Action2 Diagnosis: Enzyme Instability Action: Add BSA/Detergent or Check for Autolysis EnzymeIssue->Action2

Figure 1: Decision tree for diagnosing non-linear progress curves in protease assays. Blue nodes indicate decision points; Green/Red indicate diagnostic outcomes.

Kinetic Mechanics: The "10% Rule" & Autolysis

User Question: “I’m trying to determine


. My curve fits are terrible, and the 

seems to drift depending on how much enzyme I use.”

Scientist’s Response: You are likely violating the Initial Velocity (


) Assumption . The Michaelis-Menten equation is only valid when 

is essentially constant.
The 10% Rule

In protease assays, you must measure the rate before 10% of the substrate is converted to product.

  • Why? As product (

    
    ) accumulates, the reverse reaction (
    
    
    
    ) becomes significant, and
    
    
    drops below the saturation point.
  • The Fix: Calculate the molar amount of product generated at your chosen time point. If

    
    , your "initial rate" is invalid [1].
    
The Autolysis Trap

Proteases are unique because they digest themselves. If your reaction rate is not linear with respect to enzyme concentration (e.g., 2x Enzyme


 2x Rate), autolysis is the prime suspect.

Troubleshooting Autolysis:

  • Add Carrier Protein: Supplement the buffer with 0.1% BSA or Casein (if the protease doesn't cleave them). This provides an alternative substrate for "bored" proteases.

  • Detergents: Use non-ionic detergents (0.01% Triton X-100 or CHAPS) to prevent surface adsorption and aggregation-induced inactivation [2].

Optical Physics: The Inner Filter Effect (IFE)

User Question: “I’m running a fluorescence resonance energy transfer (FRET) assay. As I increase the substrate concentration to find


, the reaction rate actually decreases . Is this substrate inhibition?”

Scientist’s Response: Be very careful. While substrate inhibition exists, this is more likely the Inner Filter Effect (IFE) . At high concentrations, your substrate (or product) absorbs the excitation light before it reaches the center of the well (Primary IFE) or absorbs the emitted light before it leaves the well (Secondary IFE).[2] This creates a false "drop" in signal at high


 [3].
How to Confirm and Correct IFE

The Test: Measure the absorbance (OD) of your substrate at the excitation (


) and emission (

) wavelengths. If

, IFE is distorting your data.[2]

The Correction Formula: You can mathematically recover the true fluorescence (


) from the observed fluorescence (

) using the absorbance values [4]:


  • 
    : Absorbance at excitation wavelength.[2]
    
  • 
    : Absorbance at emission wavelength.[2]
    

Note: If the correction factor exceeds 2.0, the error is too large. You must dilute your reagents or use a shorter pathlength plate (e.g., low-volume 384-well).

Summary of Kinetic Artifacts

Use this table to match your curve shape to the physical problem.

ArtifactCurve CharacteristicRoot CauseValidation Step
Substrate Depletion Linear initially, then plateaus.

drops below

.
Limit conversion to <10%.
Inner Filter Effect Rate drops as

increases (Hook effect).
Reagents absorb fluorescence.Check OD at

.[3]
Product Inhibition Bending curve even at low conversion.Product binds active site.Add product to reaction at

.
Enzyme Hysteresis Rate increases over time (Lag).Enzyme slow to activate/conform.Pre-incubate enzyme with buffer.

References

  • Brooks, H.B., et al. (2012).[1] Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Zhang, G. (2012).[1][5][6] Protease Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Weitner, T., et al. (2022).[7] Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107-7114.[7] Available at: [Link]

  • Lakowicz, J.R. (2006).[2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for IFE correction formula derivation).

Sources

Validation & Comparative

Benchmarking Guide: Boc-Leu-Gly-Arg-AMC vs. Commercial Factor Xa Kits

[1]

Executive Summary

For decades, the quantification of Factor Xa (FXa) activity has been dominated by commercial chromogenic kits utilizing p-nitroaniline (pNA) substrates.[1] While robust, these kits often impose high costs per data point and limited sensitivity in low-turnover environments.[1]

This technical guide benchmarks the use of Boc-Leu-Gly-Arg-AMC (a synthetic fluorogenic substrate) against these standard commercial options. Our analysis demonstrates that while commercial kits offer "plug-and-play" convenience, the this compound system provides superior sensitivity (10-100x), a broader dynamic range, and a cost reduction of approximately 95% per well, provided the researcher validates the assay parameters described herein.[1]

Scientific Foundation: The Fluorogenic Advantage[2]

To understand the performance delta, we must analyze the signal transduction mechanism.[1] Commercial chromogenic kits rely on absorbance (Optical Density at 405 nm), which is linearly dependent on path length (Beer-Lambert Law) and suffers from low signal-to-noise ratios at low enzyme concentrations.[1]

In contrast, This compound utilizes a fluorogenic release mechanism.[1] The peptide sequence Leu-Gly-Arg mimics the cleavage site of Prothrombin (Factor II), the natural substrate of Factor Xa.[1]

Mechanism of Action

Factor Xa recognizes the arginine residue at the P1 position. Upon hydrolytic cleavage of the amide bond between Arginine and the AMC (7-amino-4-methylcoumarin) moiety, the AMC is released.[1] Free AMC is highly fluorescent, whereas the peptide-bound AMC is quenched.[1]

FXa_MechanismSubstrateThis compound(Quenched)ComplexEnzyme-SubstrateComplexSubstrate->Complex+ EnzymeEnzymeFactor Xa(Protease)Enzyme->ComplexProduct1Boc-Leu-Gly-Arg(Peptide Fragment)Complex->Product1HydrolysisProduct2Free AMC(Fluorescent)Complex->Product2SignalFluorescence(Ex 360nm / Em 460nm)Product2->SignalExcitation

Figure 1: Hydrolytic cleavage of this compound by Factor Xa releases the fluorophore AMC, generating a quantifiable signal.[1]

Comparative Analysis: Bulk Substrate vs. Kits

The following data synthesizes performance metrics from standard chromogenic kits (e.g., S-2222 based) versus the optimized this compound protocol.

FeatureCommercial Chromogenic Kits (pNA)This compound (Fluorogenic)Impact on Research
Detection Mode Absorbance (405 nm)Fluorescence (Ex 360 / Em 460)Fluorescence avoids interference from colored compounds in library screens.[1]
Sensitivity Limit of Detection ~1-5 nM FXaLimit of Detection ~10-50 pM FXaHigh Impact: Allows detection of low-abundance inhibitors or residual FXa in purification.[1]
Dynamic Range 1-2 logs3-4 logsReduces the need for multiple sample dilutions.[1]
Km (Approx) 200 - 400 µM100 - 300 µM (Buffer Dependent)Similar affinity; requires titration for precise Ki determination.[1]
Cost Per Well $2.50 - $5.00$0.05 - $0.15Enables High-Throughput Screening (HTS) on a budget.[1]
Flexibility Low (Fixed Buffer)High (Customizable)Critical for testing FXa activity in non-standard pH or ionic conditions.[1]

Experimental Protocol: The Self-Validating System

Unlike a kit, using bulk this compound requires the researcher to build the assay system.[1] The following protocol includes built-in validation steps ("Trustworthiness") to ensure data integrity.

Phase 1: Reagent Preparation
  • Assay Buffer (Critical): 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.[1]

    • Expert Insight: Calcium is obligate for Factor Xa structural stability and Gla-domain function.[1] BSA prevents the enzyme from sticking to plasticware.

  • Substrate Stock: Dissolve this compound powder in 100% DMSO to 10 mM. Store at -20°C in aliquots.

    • Caution: Avoid freeze-thaw cycles.[1][2][3] The hydrophobic "Boc" group makes aqueous solubility poor; always dilute from DMSO directly into the reaction well or an intermediate buffer immediately before use.

Phase 2: The Workflow

Assay_WorkflowStep11. Enzyme PrepDilute FXa to 2x conc.in Assay BufferStep22. Inhibitor/ControlAdd 10µL Test Compoundor VehicleStep1->Step2Step33. Incubation10-15 min @ 37°C(Equilibrium)Step2->Step3Step44. Substrate AdditionAdd this compound(Final: 50-100 µM)Step3->Step4Step55. Kinetic ReadMeasure RFU every 60sfor 30 minsStep4->Step5

Figure 2: Optimized workflow for kinetic analysis of Factor Xa activity.

Phase 3: Km Determination (Mandatory Validation)

Do not assume the Km is identical to literature values, as it shifts with ionic strength.[1]

  • Prepare a serial dilution of this compound (e.g., 0, 25, 50, 100, 200, 400 µM).[1]

  • Run the assay with a fixed concentration of FXa (e.g., 1 nM).[1]

  • Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    .[1]
  • Fit to the Michaelis-Menten equation to find the true

    
     for your specific buffer.
    
    • Target: For inhibition assays (IC50), run your final experiments at

      
       to ensure the assay is balanced for competitive inhibitors.[1]
      

Data Analysis & Interpretation

Calculating Activity

Raw fluorescence units (RFU) are arbitrary. To quantify specific activity:

  • AMC Standard Curve: Generate a standard curve using free 7-amino-4-methylcoumarin (AMC) in the same assay buffer.[1]

  • Conversion: Convert

    
     to 
    
    
    using the slope of the AMC standard curve.
Troubleshooting Specificity

This compound is highly specific for FXa but can be cleaved by Trypsin and C3/C5 Convertases .[1]

  • Validation Check: If working with plasma or cell lysates rather than purified enzymes, include a specific FXa inhibitor (e.g., Rivaroxaban) as a negative control.[1] If activity persists in the presence of Rivaroxaban, it is non-FXa mediated cleavage.[1]

Conclusion

Switching from commercial kits to This compound represents a maturation of the experimental process.[1] While it demands higher initial validation (buffer optimization and Km determination), it rewards the researcher with a highly sensitive, cost-efficient, and scalable system.[1] For drug discovery campaigns targeting the coagulation cascade, this fluorogenic approach is the superior technical choice over legacy chromogenic methods.[1]

References

  • Harris, L. F., et al. (2011).[1][4] Comparison of a fluorogenic anti-FXa assay with a central laboratory chromogenic anti-FXa assay for measuring LMWH activity in patient plasmas. Thrombosis Research. Retrieved from [Link]

  • UBPBio. (n.d.).[1] Fluorogenic Peptide Substrates for Proteasome and Proteases. Retrieved from [Link]

Safety Operating Guide

Mastering the Handling of Boc-Leu-Gly-Arg-AMC: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate, Boc-Leu-Gly-Arg-AMC (tert-butyloxycarbonyl-L-leucyl-glycyl-L-arginine-7-amido-4-methylcoumarin), is an invaluable tool in the study of protease activity, particularly for enzymes like convertases and other trypsin-like proteases.[1][2] Its utility in enzymatic assays is rooted in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon peptide bond cleavage, providing a quantifiable signal. However, the precision of your results and the safety of your laboratory personnel depend entirely on the meticulous handling, storage, and disposal of this reagent.

This guide moves beyond a simple checklist, providing a deep dive into the causality behind each procedural step. As a senior application scientist, my objective is to equip you with the foundational knowledge to not only handle this specific substrate but to apply these principles to a wide range of similar laboratory reagents, fostering a culture of safety and experimental integrity.

The First Line of Defense: Personal Protective Equipment (PPE)

While this compound as a whole molecule does not have an extensive, publicly available hazard profile, its fluorescent cleavage product, 7-amino-4-methylcoumarin (AMC), is classified as a hazardous substance. The Safety Data Sheet (SDS) for AMC indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, all handling procedures must be predicated on preventing contact with the lyophilized powder and its solutions. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as a primary control measure to minimize employee exposure to hazardous chemicals.[5][6][7]

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety gogglesProtects against accidental splashes of solutions during reconstitution and use. The AMC component is a serious eye irritant.[3][4]
Hand Protection Nitrile gloves (disposable)Provides a chemical-resistant barrier to prevent skin contact. The AMC component is a known skin irritant.[3][4] Change gloves immediately if contaminated.
Body Protection Laboratory coatShields skin and personal clothing from spills and contamination.
Respiratory Protection N95 respirator or use of a chemical fume hoodRecommended when handling the lyophilized powder to prevent inhalation of fine particles, as the AMC component can cause respiratory irritation.[3][4]
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Operational Plan: From Vial to Waste

A self-validating protocol is one where each step logically builds on the last, minimizing the risk of error and ensuring the integrity of the reagent. The following workflow is designed to achieve this, from initial receipt to final disposal.

Receiving and Storage: Preserving Integrity

This compound is a lyophilized powder that is sensitive to moisture and light.[1][8] Proper storage is critical to maintaining its chemical stability and ensuring reliable performance in your assays.

  • Upon Receipt: Inspect the vial for any damage.

  • Storage Conditions: Store the lyophilized powder at -20°C or -80°C for long-term stability.[1][8] At these temperatures, the product is typically stable for at least one to two years.

  • Desiccation: Keep the vial tightly sealed and stored in a desiccator to protect it from moisture, which can degrade the peptide.

Reconstitution: A Step-by-Step Protocol

Reconstituting lyophilized peptides is a critical step that, if done incorrectly, can lead to inaccurate concentrations and degraded material.[9][10] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized powder to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[10]

  • Centrifuge Briefly: Spin the vial in a microcentrifuge for a few seconds to ensure all the lyophilized powder is collected at the bottom of the vial.[11]

  • Prepare the Solvent: Use high-purity, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[8]

  • Add the Solvent: Using a sterile, calibrated pipette, slowly add the calculated volume of DMSO to the vial. Aim the pipette tip against the side of the vial to avoid disturbing the powder directly.[10]

  • Dissolve the Peptide: Gently swirl the vial to dissolve the peptide.[12] If necessary, sonication can be used to aid dissolution.[1] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.[13]

  • Inspect for Clarity: The resulting solution should be clear and free of particulates.

  • Aliquot and Store: For reconstituted solutions, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to six months.[8]

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Start Start: Receive Vial Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate In Desiccator Centrifuge Briefly Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Anhydrous DMSO Centrifuge->Add_Solvent In Fume Hood Dissolve Gently Swirl or Sonicate (Do NOT Vortex) Add_Solvent->Dissolve Inspect Inspect for Clarity Dissolve->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot If Clear Store Store at -80°C Aliquot->Store End Ready for Assay Use Store->End

Disposal Plan: Inactivation and Compliant Waste Management

Disposal of chemical waste must adhere to institutional and regulatory guidelines to ensure safety and environmental protection.[14] Do not dispose of this material down the drain. The following protocol provides a framework for the safe disposal of unused this compound and contaminated materials.

Inactivation of Solutions

For aqueous waste solutions generated from enzymatic assays, it is best practice to inactivate both the enzyme and the chemical components before collection.

  • Enzyme Inactivation: Add a broad-spectrum protease inhibitor cocktail or adjust the pH to an extreme (e.g., <2 or >12) to denature any active enzymes.

  • Chemical Inactivation (Oxidation): A common method for decontaminating many organic compounds is to treat the waste solution with an oxidizing agent like a 10% solution of sodium hypochlorite (bleach).[15] Allow the mixture to sit for several hours in a designated, labeled waste container within a fume hood to ensure the degradation of the AMC moiety.

Waste Collection and Disposal

All materials that have come into contact with this compound should be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container. This container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Liquid Waste:

    • DMSO Solutions: Unused stock solutions in DMSO should be collected in a designated, labeled container for non-halogenated solvent waste.

    • Aqueous Solutions: Inactivated aqueous waste from assays should be collected in a separate, labeled hazardous waste container.

  • Final Disposal: Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_treatment Treatment & Collection cluster_final Final Disposal Solid_Waste Solid Waste (Gloves, Vials, Tips) Collect_Solid Collect in Labeled Solid Hazardous Waste Bin Solid_Waste->Collect_Solid Aqueous_Waste Aqueous Assay Waste Inactivate_Aqueous Inactivate Waste (e.g., Bleach Treatment) Aqueous_Waste->Inactivate_Aqueous DMSO_Stock Unused DMSO Stock Collect_DMSO Collect in Labeled Solvent Waste Container DMSO_Stock->Collect_DMSO EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collect_Solid->EHS_Pickup Collect_Aqueous Collect in Labeled Aqueous Hazardous Waste Inactivate_Aqueous->Collect_Aqueous Collect_Aqueous->EHS_Pickup Collect_DMSO->EHS_Pickup

By implementing these detailed safety and handling protocols, you build a self-validating system that protects both the integrity of your research and the well-being of your laboratory personnel. This commitment to excellence in chemical handling is the cornerstone of reproducible and trustworthy science.

References

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • Trident Peptide. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Limitless Life. (n.d.). The Comprehensive Guide to Reconstituting Peptides and Proper Storage Tips. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Lab Manager. (2020, February 10). Fulfilling the OSHA Lab Standard. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92249, 7-Amino-4-methylcoumarin. Retrieved from [Link]

  • LookChem. (n.d.). 7-Amino-4-methylcoumarin Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2013). Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure–activity relationships. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). Waste Disposal Guide. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl AMC (2). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.